Chloromethyl methyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63205. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloro(methylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClS/c1-4-2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMLCCRPDOIBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178406 | |
| Record name | Chlorodimethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178406 | |
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Molecular Weight |
96.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-51-5 | |
| Record name | Chloromethyl methyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodimethyl sulfide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl methyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63205 | |
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| Record name | Chlorodimethyl sulfide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl methyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Technical Guide: Synthesis of Chloromethyl Methyl Sulfide (CMMS)
Executive Summary
Chloromethyl methyl sulfide (CMMS) (CAS: 2373-51-5) is a high-value electrophilic building block used extensively in the introduction of the methylthiomethyl (MTM) protecting group and as a precursor for sulfonium ylides. Its synthesis from dimethyl sulfide (DMS) is a classic oxidative chlorination.
While conceptually simple, the reaction is prone to over-chlorination (yielding dithis compound) and thermal runaway . This guide details the Sulfuryl Chloride (
Part 1: Critical Safety Protocol (Lachrymator & Alkylating Hazard)
WARNING: CMMS is a potent alkylating agent and a severe lachrymator (tear gas effect). It is structurally related to sulfur mustard agents.
| Hazard Category | Specific Risk | Mitigation Strategy |
| Inhalation | Severe respiratory irritant; potential to cause pulmonary edema. | Mandatory: Fume hood with high face velocity. Use a scrubber for |
| Skin Contact | Rapid absorption; alkylation of DNA/proteins. | Double-glove (Nitrile + Laminate). Wear a lab coat and face shield. |
| Hydrolysis | Reacts with moisture to release | Keep all glassware oven-dried. Store product over molecular sieves or stabilized copper. |
| Storage | Unstable at room temperature (polymerizes/degrades). | Store at -20°C. Do not store in standard refrigerators (corrosion risk). |
Part 2: Mechanistic Foundations
The conversion of DMS to CMMS is not a simple radical halogenation; it proceeds via an ionic mechanism involving a chlorosulfonium intermediate. Understanding this is crucial for controlling side reactions.
The Pummerer-Type Rearrangement
-
Electrophilic Attack: The sulfur atom of DMS attacks the chlorine source (
), forming a chlorosulfonium salt ( ). -
Proton Abstraction: The chloride ion acts as a base, abstracting a proton from an
-methyl group. -
Rearrangement: This generates a sulfonium ylide-like transition state which collapses to form the
-chloro sulfide (CMMS) and releases byproducts ( + ).
Figure 1: Mechanistic pathway of DMS chlorination via Sulfuryl Chloride.
Part 3: Primary Synthesis Protocol (Sulfuryl Chloride Method)
This method is preferred for scales >10g due to high atom economy and ease of byproduct removal (gases).
Reagent Stoichiometry & Setup
| Component | Role | Equiv. | Notes |
| Dimethyl Sulfide (DMS) | Substrate | 1.10 | Slight excess prevents di-chlorination. |
| Sulfuryl Chloride ( | Reagent | 1.00 | Freshly distilled if yellow (indicates decomposition). |
| Dichloromethane (DCM) | Solvent | 3-5 Vol | Anhydrous. Acts as a heat sink. |
Step-by-Step Methodology
1. Apparatus Preparation:
-
Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a low-temperature thermometer, and a gas outlet connected to a dilute NaOH scrubber (to neutralize
/ ). -
Flush the system with dry Nitrogen (
).
2. Charge & Cool:
-
Add DMS (1.1 equiv) and anhydrous DCM to the flask.
-
Cool the mixture to -15°C using an ice/salt or acetone/dry ice bath.
-
Expert Insight: Temperature control is the variable most correlated with purity. Above 0°C, the rate of di-chlorination (
) increases significantly.
3. Controlled Addition:
-
Dilute
(1.0 equiv) in a small volume of DCM. -
Add dropwise over 60–90 minutes.
-
Critical Limit: Do not allow internal temperature to exceed -5°C. The reaction is exothermic.
4. Reaction & Degassing:
-
Once addition is complete, allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Stir at RT for an additional hour.
-
Observation: Vigorous gas evolution (
and ) will occur during warming. Ensure the scrubber is active.
5. Isolation (Distillation):
-
Solvent Removal: Strip the DCM via rotary evaporation at atmospheric pressure (or slight vacuum) first.
-
Product Distillation: Distill the residue under reduced pressure.
-
Target Boiling Point: ~55–60°C at 15 mmHg (or 107°C at atmospheric, though vacuum is safer to avoid decomposition).
-
-
Yield: Expect 75–85%.
Figure 2: Operational workflow for the Sulfuryl Chloride synthesis route.
Part 4: Alternative Methodology (N-Chlorosuccinimide)
For small-scale (<5g) or when handling gaseous byproducts is difficult, N-Chlorosuccinimide (NCS) offers a solid-phase reagent alternative.
-
Reagents: DMS (1.1 eq), NCS (1.0 eq), Benzene or
(Traditional) Modern substitution: DCM or Toluene. -
Procedure:
-
Suspend NCS in solvent.
-
Add DMS dropwise at 0°C.
-
Stir until NCS (solid) disappears and Succinimide (solid) precipitates.
-
Filtration: Filter off the succinimide byproduct.
-
Distillation: Distill the filtrate to obtain CMMS.
-
-
Pros: No gaseous
management; milder conditions. -
Cons: Atom economy is lower (succinimide waste); filtration step required.
Part 5: Quality Control & Analytics
Verify the integrity of your synthesized CMMS using Proton NMR (
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 4.80 - 4.95 ppm | Singlet | 2H | Methylene protons (Deshielded by Cl and S) | |
| 2.30 - 2.45 ppm | Singlet | 3H | Methyl protons |
Impurity Watch:
-
Dithis compound: Look for a singlet near
7.0 ppm ( ). -
DMS (Starting Material): Singlet at
2.1 ppm.
References
-
Bordwell, F. G.; Pitt, B. M. (1955). "The Structure of Chlorosulfonium Salts and the Mechanism of their Decomposition." Journal of the American Chemical Society, 77(3), 572–577.
-
Tuleen, D. L.; Marcum, V. C. (1967). "The reaction of sulfides with N-chlorosuccinimide." The Journal of Organic Chemistry, 32(1), 204–206.
-
Gross, H.; Rieche, A.; Höft, E.; Beyer, E. (1967). "Über
-Halogenäther, XXIII. Verfahren zur Darstellung von -Halogenäthern." Justus Liebigs Annalen der Chemie, 702(1), 68-74. (Foundational work on -halo ethers/sulfides). -
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: this compound."
Sources
A Guide to the Spectroscopic Characterization of Chloromethyl Methyl Sulfide
Introduction: The Role and Scrutiny of a Versatile Reagent
Chloromethyl methyl sulfide (CH₃SCH₂Cl), also known as methylthiomethyl chloride (MTMCl), is a bifunctional organosulfur compound of significant interest in modern organic synthesis. Its utility stems from the presence of two reactive sites: a nucleophilic sulfur atom and an electrophilic carbon center, making it an effective reagent for a variety of chemical transformations.[1] Primarily, it is employed in the introduction of the methylthiomethyl (MTM) protecting group for alcohols and carboxylic acids, a strategy valued for the stability of the MTM ether or ester under various conditions and its selective deprotection.[2][3]
Given its role as a fundamental building block and its potential as a hazardous alkylating agent, verifying the identity, purity, and stability of this compound is a critical prerequisite for its use in any research, development, or manufacturing setting.[2] This guide provides an in-depth analysis of the primary spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein serve as a benchmark for scientists and professionals engaged in its synthesis, quality control, and application.
Molecular Structure and Key Properties
A foundational understanding of the molecule's structure is essential before delving into its spectral data.
Caption: Molecular structure of this compound (CH₃SCH₂Cl).
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₅ClS | [4] |
| Molecular Weight | 96.58 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~105-106 °C | |
| Density | ~1.153 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.498 | |
| GHS Hazards | Highly flammable, Skin/Eye Irritant, Respiratory Irritant | |
| Storage | Refrigerate (2-8 °C) under inert gas |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is the first-line technique for the structural confirmation of this compound due to its speed and the clear, unambiguous information it provides about the electronic environment of the hydrogen atoms.
Data Summary
| Chemical Group | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |
| CH₃ -S- | 2.302 ppm | Singlet | 3H |
| -S-CH₂ -Cl | 4.722 ppm | Singlet | 2H |
| (Data sourced from ChemicalBook) |
Interpretation and Rationale
The ¹H NMR spectrum of this compound is characterized by two distinct singlets, which is consistent with its structure.
-
Causality of Chemical Shifts: The singlet at 2.302 ppm is assigned to the three equivalent protons of the methyl group (CH₃-S-). This chemical shift is typical for a methyl group attached to a sulfur atom. The singlet at 4.722 ppm corresponds to the two equivalent protons of the chloromethyl group (-S-CH₂-Cl). The significant downfield shift of this signal compared to the methyl group is a direct consequence of the powerful electron-withdrawing inductive effect of the adjacent chlorine atom, which "deshields" the protons, causing them to resonate at a higher frequency.
-
Absence of Coupling: Both signals appear as sharp singlets because there are no adjacent, non-equivalent protons within three bonds to cause spin-spin splitting. This simplicity is a key identifier for this molecule.
Experimental Protocol: ¹H NMR Acquisition
This protocol describes a self-validating system for obtaining high-quality ¹H NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound. For a volatile liquid, this is best done by adding a small drop to a clean, tared vial and re-weighing.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for this compound and its well-characterized residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. This step is critical as it compensates for any magnetic field drift during the experiment.
-
"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity. This is an iterative process aimed at achieving a sharp, symmetrical lock signal, which directly translates to high-resolution peaks in the final spectrum.
-
-
Data Acquisition:
-
Acquire the spectrum using standard parameters for a ¹H experiment on a 300 or 400 MHz spectrometer.
-
Set the spectral window to cover a range of approximately -1 to 10 ppm.
-
Use a 90° pulse angle to maximize signal for a single scan.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) between scans to allow for full relaxation of the protons, ensuring accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive and upright).
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals at 2.302 and 4.722 ppm. The resulting integral ratio should be very close to 3:2, confirming the relative number of protons in each environment.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR complements the ¹H NMR data by providing direct information about the carbon skeleton of the molecule.
Data Summary
| Carbon Atom | Chemical Shift (δ) in CDCl₃ |
| C H₃-S- | 14.8 ppm |
| -S-C H₂-Cl | 49.3 ppm |
| (Data sourced from the Spectral Database for Organic Compounds, SDBS) |
Interpretation and Rationale
The proton-decoupled ¹³C NMR spectrum shows two signals, corresponding to the two unique carbon environments in the molecule.
-
Signal Assignment: The signal at 14.8 ppm is assigned to the methyl carbon (CH₃-S-). This is a typical chemical shift for an sp³-hybridized carbon attached to a sulfur atom. The signal at 49.3 ppm is assigned to the chloromethyl carbon (-S-CH₂-Cl). Similar to the proton spectrum, this carbon is significantly deshielded and shifted downfield due to the strong electron-withdrawing effect of the directly attached chlorine atom.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample is required. Use 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Instrument Setup: Lock and shim as described for the ¹H experiment.
-
Data Acquisition:
-
Select a ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument). This technique irradiates the protons, which collapses the C-H splitting (resulting in singlets for all carbons) and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).
-
Set the spectral window to cover a range of approximately 0 to 200 ppm.
-
A greater number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum using the central peak of the CDCl₃ triplet, which is set to 77.16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule's functional groups. For this compound, the key absorptions relate to the C-H, C-S, and C-Cl bonds.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2990-2920 | Medium-Strong | C-H stretching (asymmetric & symmetric) |
| ~1430 | Medium | CH₂ scissoring & CH₃ deformation |
| ~1220 | Medium | CH₂ wagging |
| ~700 | Strong | C-S stretching |
| ~670 | Strong | C-Cl stretching |
| (Assignments based on detailed vibrational analysis by Guirgis et al.) |
Interpretation and Rationale
The IR spectrum provides a characteristic "fingerprint" for the molecule.
-
C-H Stretching: The absorptions between 2990 and 2920 cm⁻¹ are characteristic of the stretching vibrations of sp³-hybridized C-H bonds in the methyl and chloromethyl groups.
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex, but contains key structural information. The strong bands around 700 cm⁻¹ and 670 cm⁻¹ are particularly diagnostic and are assigned to the stretching vibrations of the C-S and C-Cl bonds, respectively. The presence of these strong, distinct peaks provides compelling evidence for the thioether and alkyl chloride functionalities.
Experimental Protocol: Neat Liquid IR Acquisition
-
Sample Preparation: As this compound is a liquid, the simplest method is to run a "neat" sample (without solvent). Place one drop of the liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup:
-
Record a background spectrum of the clean, empty sample compartment. This is a critical self-validating step that allows the instrument software to subtract absorptions from atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Place the prepared salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹. The instrument will automatically ratio the sample spectrum against the stored background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which offers further structural clues.
Data Summary
| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment Identity |
| 98 | 18.9 | [CH₃S³⁷CH₂Cl]⁺˙ (M+2 peak) |
| 96 | 51.3 | [CH₃S³⁵CH₂Cl]⁺˙ (Molecular Ion, M⁺˙) |
| 61 | 100.0 | [CH₃SCH₂]⁺ (Base Peak) |
| 49 | 11.5 | [CH₂Cl]⁺ |
| 45 | 33.1 | [CH₂SH]⁺ |
| (Data sourced from ChemicalBook) |
Interpretation and Rationale
The mass spectrum confirms the molecular weight and reveals the most stable fragments.
-
Molecular Ion Peak: The signal at m/z 96 corresponds to the molecular ion (M⁺˙), confirming the molecular weight of 96.58 g/mol (for the most abundant isotopes, ¹²C, ¹H, ³²S, ³⁵Cl). The peak at m/z 98 is the M+2 isotope peak, and its intensity relative to the M⁺˙ peak (~1/3) is characteristic of the presence of one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).
-
Base Peak and Fragmentation: The most intense signal, or "base peak," is at m/z 61 . This corresponds to the loss of a chlorine radical (•Cl) from the molecular ion, forming the highly stable, resonance-stabilized sulfonium cation [CH₃SCH₂]⁺. The stability of this cation is the primary reason it is the most abundant fragment.
-
Other Fragments: The peak at m/z 49 represents the chloromethyl cation [CH₂Cl]⁺, formed by cleavage of the C-S bond. The fragment at m/z 45 likely arises from rearrangement and fragmentation.
Caption: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocol: Electron Ionization MS
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct injection or through a Gas Chromatography (GC) inlet for purified samples. The sample is vaporized in the ion source.
-
Ionization:
-
The vaporized molecules enter the ionization chamber, which is under high vacuum.
-
A beam of high-energy electrons (typically standardized at 70 eV) bombards the molecules. This energy is sufficient to eject an electron from the molecule, forming the positively charged molecular ion (M⁺˙), and to induce fragmentation.
-
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.
Concluding Remarks on Structural Verification
The unambiguous structural confirmation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR establish the precise connectivity and electronic environment of the hydrogen and carbon framework. Infrared spectroscopy confirms the presence of key functional group vibrations, particularly the C-S and C-Cl bonds. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's fragmentation pattern, which is consistent with the proposed structure. Together, these methods form a robust, self-validating analytical workflow essential for ensuring the quality and identity of this important synthetic reagent.
References
-
Tsai, Y. (2001). This compound. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Wikipedia. This compound. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. This compound - Molar mass. Available at: [Link]
-
NIST. Chloromethylmethyl sulfide. In NIST Chemistry WebBook. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
-
Western University. NMR Sample Preparation. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS), SDBS No. 4278. Available at: [Link]
-
Guirgis, G. A., et al. (2000). Raman and infrared spectra, conformational stability, and ab initio calculations for this compound. Journal of Raman Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Spectroscopy Online. (2006). Electron Ionization Sources: The Basics. Available at: [Link]
Sources
The Dichotomous Reactivity of Chloromethyl Methyl Sulfide: A Deep Dive into its Nucleophilic Substitution Mechanisms
For Immediate Release
[SHANGHAI, CN – January 31, 2026] – Chloromethyl methyl sulfide (ClCH₂SCH₃), a structurally simple yet mechanistically nuanced reagent, holds a significant position in the synthetic chemist's toolbox. Its utility in introducing the methylthiomethyl (MTM) protecting group and as a versatile building block in organic synthesis is well-established.[1][2][3] However, a deeper understanding of its reaction mechanisms with a diverse array of nucleophiles is crucial for optimizing existing synthetic protocols and for the rational design of new chemical transformations. This technical guide provides an in-depth analysis of the core reaction mechanisms governing the reactivity of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: The Dual Personality of an α-Chloro Thioether
This compound is an organosulfur compound featuring both a reactive alkyl chloride and a thioether functionality.[2] This unique combination imparts a dichotomous character to its reactivity, allowing it to participate in a spectrum of nucleophilic substitution reactions that tread the mechanistic line between unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The adjacent sulfur atom plays a pivotal role, capable of influencing the reaction course through inductive effects and, more significantly, through direct participation.
This guide will dissect the mechanistic intricacies of this compound's reactions with various nucleophiles, including solvent molecules (solvolysis), alkoxides, thiolates, and ambident nucleophiles like enolates. We will explore the underlying principles that dictate the operative mechanism, the causal factors behind experimental choices, and provide a framework for predicting and controlling the outcomes of these important reactions.
The Mechanistic Spectrum: Sₙ1, Sₙ2, and the Influence of the Sulfur Neighbor
The reaction of this compound with a nucleophile (Nu⁻) can, in principle, proceed through two canonical pathways: the concerted Sₙ2 mechanism or the stepwise Sₙ1 mechanism.
The Sₙ2 Pathway: A Concerted Dance
The Sₙ2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[4] This backside attack leads to an inversion of stereochemistry at the carbon center. For this compound, a primary alkyl halide, the Sₙ2 pathway is generally favored, particularly with strong, unhindered nucleophiles in polar aprotic solvents.
The Sₙ1 Pathway: A Stepwise Journey and the Role of the Sulfonium Ion
The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.[5] Generally, primary alkyl halides like this compound are poor candidates for the Sₙ1 pathway due to the instability of the resulting primary carbocation. However, the presence of the adjacent sulfur atom dramatically alters this landscape.
The sulfur atom can participate in the departure of the leaving group through a phenomenon known as anchimeric assistance or neighboring group participation (NGP) .[3][6][7][8][9] The lone pair of electrons on the sulfur can attack the electrophilic carbon intramolecularly, displacing the chloride and forming a cyclic thiiranium ion intermediate. This intermediate is significantly more stable than a primary carbocation and its formation is the rate-determining step. The subsequent attack of a nucleophile on this intermediate is rapid and can occur at either of the two carbons of the three-membered ring, although attack at the less substituted carbon is generally favored.
This participation leads to an overall retention of stereochemistry, as the intramolecular Sₙ2-like attack and the subsequent intermolecular nucleophilic attack each proceed with inversion of configuration. The rate of reaction is also significantly accelerated compared to analogous primary alkyl halides lacking a participating neighboring group. For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl.[7]
Solvolysis Reactions: Unraveling the Mechanism with the Grunwald-Winstein Equation
Solvolysis, where the solvent acts as the nucleophile, is a powerful tool for dissecting reaction mechanisms. The extended Grunwald-Winstein equation is a linear free energy relationship used to correlate the specific rates of solvolysis with the ionizing power (Y) and nucleophilicity (N) of the solvent.[10][11][12][13]
log(k/k₀) = lN + mY
where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity to solvent nucleophilicity.
-
m is the sensitivity to solvent ionizing power.
A study on the solvolysis of chloromethyl phenyl sulfide, a close analog of this compound, in a wide range of hydroxylic solvents at 0.0 °C provides valuable insights.[14] The analysis of the rate data using the extended Grunwald-Winstein equation reveals the complex interplay of solvent properties on the reaction mechanism.
| Solvent System | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Mechanistic Interpretation |
| Ethanol-Water, Methanol-Water, Acetone-Water | ~1.5 | ~0.5 | Predominantly Sₙ2-like with significant nucleophilic solvent assistance. |
| TFE-Water, HFIP-Water | ~0.8 | ~0.9 | Borderline, shifting towards an Sₙ1-like mechanism with strong anchimeric assistance in highly ionizing, poorly nucleophilic solvents. |
Table 1: Grunwald-Winstein analysis for the solvolysis of chloromethyl phenyl sulfide, adapted from data in[14]. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
The high l value in more nucleophilic solvents indicates a significant degree of nucleophilic participation from the solvent in the transition state, characteristic of an Sₙ2 or associative Sₙ2 mechanism.[10] Conversely, the higher m value in highly ionizing, non-nucleophilic fluorinated alcohols suggests a greater degree of charge separation in the transition state, consistent with a more Sₙ1-like mechanism facilitated by anchimeric assistance.[12][14]
Reactions with Strong Nucleophiles: A Preference for the Sₙ2 Pathway
In the presence of strong, anionic nucleophiles such as alkoxides (RO⁻) and thiolates (RS⁻), the reaction of this compound generally proceeds via a classic Sₙ2 mechanism. The high nucleophilicity of these species favors a direct backside attack over the formation of an intermediate.
Reaction with Alkoxides: The Williamson Ether Synthesis
The reaction of this compound with an alkoxide is a variation of the Williamson ether synthesis, a widely used method for preparing ethers.[15] For example, reaction with sodium ethoxide (NaOEt) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) affords ethoxymethyl methyl sulfide.
This reaction is also the basis for the introduction of the methylthiomethyl (MTM) protecting group for alcohols. The alcohol is first deprotonated with a base like sodium hydride (NaH) to form the alkoxide, which then reacts with this compound.[3]
Reaction with Thiolates: Formation of Thioacetals
Thiolates are excellent nucleophiles and readily react with this compound in an Sₙ2 fashion to form dithioacetals. The reaction is typically fast and high-yielding.
The Challenge of Ambident Nucleophiles: The Case of Enolates
Enolate anions are ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the oxygen atom.[13] Their reaction with electrophiles can lead to either C-alkylation or O-alkylation. The regiochemical outcome of the reaction of an enolate with this compound is influenced by a number of factors, including the nature of the enolate, the counter-ion, the solvent, and the electrophile itself.[16][17][18]
Generally, harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation.[19] this compound, being a primary alkyl chloride, is considered a relatively soft electrophile. Therefore, C-alkylation is often the major pathway, leading to the formation of a β-keto sulfide.
However, the regioselectivity can be influenced by the reaction conditions. In weakly coordinating solvents like THF, where the enolate may exist as aggregates, C-alkylation is generally favored.[17] In strongly coordinating, polar aprotic solvents like DMSO or HMPA, which promote the formation of "naked" enolate anions, the proportion of O-alkylation may increase.
Experimental Protocols: A Guide to Mechanistic Investigation
Elucidating the reaction mechanism of this compound with a given nucleophile requires careful kinetic studies. A common and effective technique for studying fast reactions in solution is stopped-flow spectrophotometry .[20][21][22][23][24]
General Protocol for a Stopped-Flow Kinetic Study
This protocol outlines the general steps for determining the rate law and rate constant for the reaction of this compound with a nucleophile that results in a change in UV-Vis absorbance.
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable, dry, and inert solvent (e.g., acetonitrile, THF).
-
Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent. Ensure the nucleophile is in its active, deprotonated form if necessary (e.g., using a non-nucleophilic base to generate an enolate).
-
All solutions should be maintained at a constant temperature using a thermostatted water bath.
-
-
Stopped-Flow Instrument Setup:
-
Data Acquisition:
-
Set the spectrophotometer to monitor the reaction at a wavelength where a significant change in absorbance is observed upon product formation or reactant consumption.
-
Initiate the reaction by rapidly mixing the two solutions. Data collection begins automatically after the flow stops.[22]
-
Record the change in absorbance as a function of time. Collect data for several half-lives.
-
Repeat the experiment with varying concentrations of the nucleophile while keeping the concentration of this compound constant and in pseudo-first-order excess.
-
-
Data Analysis:
-
Fit the absorbance versus time data to an appropriate kinetic model (e.g., single exponential for pseudo-first-order conditions) to obtain the observed rate constant (kobs).
-
Plot kobs versus the concentration of the nucleophile.
-
The nature of this plot will reveal the order of the reaction with respect to the nucleophile and allow for the determination of the second-order rate constant.
-
Conclusion: A Versatile Reagent with Predictable Complexity
The reactivity of this compound with nucleophiles is a fascinating case study in the interplay of substrate structure, nucleophile strength, and solvent effects. While its primary alkyl halide nature suggests a predisposition towards the Sₙ2 mechanism, the neighboring sulfur atom introduces the possibility of anchimeric assistance, opening up an Sₙ1-like pathway via a stabilized thiiranium ion intermediate.
For strong, anionic nucleophiles, the Sₙ2 pathway is generally dominant. In solvolysis reactions, the mechanism exists on a continuum, shifting from Sₙ2-like in nucleophilic solvents to a more Sₙ1-like character in highly ionizing, non-nucleophilic media, as elegantly demonstrated by Grunwald-Winstein analysis. With ambident nucleophiles like enolates, the reaction generally favors C-alkylation, but the regioselectivity can be tuned by the choice of solvent and reaction conditions.
A thorough understanding of these competing mechanistic pathways is paramount for chemists seeking to harness the full synthetic potential of this compound. By carefully considering the nature of the nucleophile and the reaction environment, it is possible to control the reaction outcome and achieve the desired synthetic transformation with high efficiency and selectivity.
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An In-depth Technical Guide to the Toxicity of Chloromethyl Methyl Sulfide
Introduction: Unveiling the Toxicological Profile of a Reactive Alkylating Agent
Chloromethyl methyl sulfide (CMMS), with the chemical formula ClCH₂SCH₃, is an organosulfur compound that serves as a versatile reagent in organic synthesis.[1] Despite its utility, its structural resemblance to sulfur mustards, a class of potent chemical warfare agents, raises significant concerns about its toxicological properties.[1] This guide provides a comprehensive analysis of the available and inferred toxicity data for CMMS, tailored for researchers, scientists, and drug development professionals. Due to a notable scarcity of direct toxicological studies on CMMS, this document employs an evidence-based inferential approach, drawing upon the well-documented toxicities of analogous compounds, particularly sulfur mustards and their monofunctional derivatives. This approach is essential for constructing a scientifically grounded understanding of the potential hazards of CMMS and for guiding safe handling and future research.
Hazard Profile from Material Safety Data Sheets
Safety Data Sheets (SDSs) provide a foundational, albeit general, overview of the hazards associated with this compound. These documents consistently highlight its flammable nature and its capacity to cause irritation to the skin, eyes, and respiratory system.[2][3] Ingestion is also noted as a route of exposure that may lead to harmful effects.[1] A summary of the key hazards identified in SDSs is presented in Table 1. It is crucial to recognize that many SDSs for CMMS state that comprehensive toxicological properties have not been fully investigated, underscoring the importance of the inferential analysis that follows.[4]
| Hazard Type | Description | Supporting Evidence |
| Physical Hazard | Highly flammable liquid and vapor.[3] | GHS Classification[5] |
| Acute Toxicity (Oral) | Harmful if swallowed; animal experiments suggest ingestion of less than 150 grams may be fatal or cause serious health damage.[1] | General statements in SDSs[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | GHS Classification[5] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | GHS Classification[5] |
| Respiratory Irritation | May cause respiratory irritation.[6] | GHS Classification[5] |
Table 1: Summary of Hazards for this compound from Safety Data Sheets
Inferred Mechanism of Toxicity: The Alkylating Action of a Sulfur Mustard Analog
The primary mechanism underlying the toxicity of this compound is inferred to be its activity as an alkylating agent, a characteristic it shares with sulfur mustards.[7] Alkylating agents exert their toxic effects by covalently attaching alkyl groups to biologically important macromolecules, most notably DNA.[8]
The process for sulfur mustards, and by extension CMMS, is believed to proceed through the formation of a highly reactive cyclic sulfonium ion intermediate.[7] This intramolecular cyclization occurs as the sulfur atom attacks the carbon bearing the chlorine atom, displacing the chloride ion. The resulting strained, three-membered ring is a potent electrophile, readily attacked by nucleophiles.
Within a biological system, the nucleophilic centers on DNA bases, particularly the N7 position of guanine, are prime targets for alkylation by this sulfonium ion.[9] This covalent modification of DNA can have profound consequences, including:
-
Inhibition of DNA Replication and Transcription: The presence of bulky adducts on the DNA template can stall the cellular machinery responsible for DNA synthesis and the transcription of genes into RNA, thereby halting essential cellular processes.
-
Induction of DNA Strand Breaks: The alkylation of DNA can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent strand breaks.
-
Cross-linking of DNA (for bifunctional agents): While CMMS is a monofunctional alkylating agent, the parent sulfur mustard is bifunctional and can cross-link DNA strands, a particularly lethal form of DNA damage.
-
Mutagenesis and Carcinogenesis: If the DNA damage is not properly repaired, it can lead to mutations during subsequent rounds of DNA replication. An accumulation of such mutations can, in turn, lead to the initiation of cancer.[7]
The proposed mechanism of DNA alkylation by this compound is depicted in the following diagram:
Figure 1: Proposed mechanism of DNA alkylation by this compound.
Toxicological Endpoints: An Inferential Assessment
Based on its classification as a potent alkylating agent and its structural similarity to sulfur mustards, the following toxicological endpoints can be inferred for this compound.
Acute Toxicity
Genotoxicity and Carcinogenicity
Alkylating agents are a well-established class of genotoxic compounds.[8] The ability of CMMS to form DNA adducts strongly suggests that it is mutagenic. Sulfur mustard is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen ("carcinogenic to humans").[10] While CMMS itself has not been evaluated by IARC, its mechanism of action is consistent with that of a carcinogen.[4][6] Therefore, it should be handled as a potential human carcinogen.
Dermal and Ocular Toxicity
Sulfur mustards are potent vesicants, causing severe blistering of the skin and damage to the eyes upon contact.[7] While monofunctional sulfur mustards are generally less potent than their bifunctional counterparts, they still retain the ability to cause significant local tissue damage.[11] Therefore, it is highly probable that this compound is corrosive to the skin and eyes, capable of causing chemical burns and long-term damage.
Comparative Toxicology with a Sulfur Mustard Analog
To provide a more quantitative context for the potential toxicity of this compound, it is useful to examine data from a closely related monofunctional analog, 2-chloroethyl ethyl sulfide (CEES). CEES is often used in research as a less toxic surrogate for sulfur mustard.[12] A study comparing the toxicity of sulfur mustard (SM) and CEES in mice provides valuable insight into the lethal doses of a monofunctional analog.
| Compound | Route of Administration | LD50 (mg/kg) |
| Sulfur Mustard (SM) | Percutaneous | 9.7 |
| Subcutaneous | 13.5 | |
| Oral | 19.3 | |
| Intraperitoneal | 4.8 | |
| 2-Chloroethyl ethyl sulfide (CEES) | Percutaneous | 1425 |
| Subcutaneous | 100 | |
| Oral | 566 | |
| Intraperitoneal | 17.7 |
Table 2: Comparative Acute Toxicity of Sulfur Mustard and 2-Chloroethyl ethyl sulfide in Mice (Data from[12])
The data in Table 2 clearly illustrate that the monofunctional analog (CEES) is significantly less acutely toxic than the bifunctional sulfur mustard. However, it is still a highly toxic substance, particularly via the intraperitoneal route. It is reasonable to hypothesize that the acute toxicity of this compound lies within a similar order of magnitude to that of CEES.
Experimental Protocols for Toxicological Assessment
A comprehensive toxicological evaluation of this compound would necessitate a battery of in vitro and in vivo assays. The following provides a conceptual workflow for such an assessment.
In Vitro Assays
-
Genotoxicity:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for point mutations.
-
In Vitro Micronucleus Test: To detect chromosomal damage in mammalian cells.
-
Comet Assay (Single Cell Gel Electrophoresis): To quantify DNA strand breaks.
-
-
Cytotoxicity:
-
Neutral Red Uptake Assay or MTT Assay: To determine the concentration at which the compound is cytotoxic to cultured mammalian cells.
-
In Vivo Assays (Rodent Model)
-
Acute Toxicity (OECD Guidelines):
-
Up-and-Down Procedure (UDP), Acute Toxic Class (ATC) Method, or Fixed-Dose Procedure (FDP): To determine the LD50 via relevant routes of exposure (oral, dermal, inhalation).
-
-
Sub-chronic Toxicity Studies: Repeated dose studies (e.g., 28-day or 90-day) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Carcinogenicity Bioassay: Long-term studies to evaluate the tumor-inducing potential of the compound.
The following diagram illustrates a general workflow for toxicological testing:
Figure 2: General workflow for toxicological assessment of a novel compound.
Conclusion: A Profile of Inferred High Toxicity
In the absence of extensive empirical data, a robust toxicological assessment of this compound can be constructed through an understanding of its chemical properties and the behavior of its structural analogs. As a monofunctional sulfur mustard, CMMS is reasonably presumed to be a potent alkylating agent with significant genotoxic and cytotoxic potential. It should be handled with extreme caution as a substance that is likely to be corrosive to the skin and eyes, a respiratory irritant, and a potential human carcinogen. The quantitative toxicity data from analogs like 2-chloroethyl ethyl sulfide suggest that while CMMS may be less acutely toxic than bifunctional sulfur mustards, it remains a hazardous compound. The definitive characterization of its toxicological profile awaits comprehensive empirical testing following established regulatory guidelines.
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Chloromethyl methyl sulfide stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Chloromethyl Methyl sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CMMS), also known as methylthiomethyl chloride (MTMCl), is a versatile bifunctional reagent widely employed in organic synthesis, particularly for the introduction of the methylthiomethyl (MTM) protecting group.[1][2] Its utility in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science is well-established.[3] However, the inherent reactivity that makes CMMS a valuable synthetic tool also contributes to its instability, necessitating stringent storage and handling protocols to ensure its integrity and prevent hazardous situations. This guide provides a comprehensive overview of the chemical principles governing the stability of CMMS, details its decomposition pathways, and outlines field-proven storage and handling procedures to maintain its quality and ensure laboratory safety.
The Chemical Nature of this compound: A Double-Edged Sword
This compound (CH₃SCH₂Cl) is an α-chloro thioether.[1] This classification is central to understanding its reactivity. The molecule possesses two key reactive sites: a nucleophilic sulfur atom and an electrophilic carbon atom bonded to chlorine.[4] This duality allows it to participate in a wide range of synthetic transformations but also makes it susceptible to degradation.[5]
The sulfur atom, with its available lone pairs of electrons, can stabilize an adjacent positive charge, which significantly facilitates the departure of the chloride ion. This property makes CMMS a potent alkylating agent, but also primes it for unwanted nucleophilic substitution reactions with environmental nucleophiles like water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2373-51-5 | [6] |
| Molecular Formula | C₂H₅ClS | [6] |
| Molecular Weight | 96.58 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 105-107 °C | [5] |
| Density | ~1.153 g/mL at 25 °C | [1] |
| Flash Point | 17 °C (Highly Flammable) | [1] |
| Solubility | Soluble in acetonitrile, ether, dichloromethane; Insoluble in water. | [5] |
Core Instability Mechanisms: Hydrolysis and Oxidation
The primary drivers of CMMS degradation under typical storage conditions are its sensitivity to moisture (hydrolysis) and air (oxidation). These processes can generate corrosive byproducts that may autocatalyze further decomposition, leading to a rapid decline in purity and the creation of a hazardous environment within the storage container.
Hydrolysis: The Threat of Moisture
As an α-chloro thioether, CMMS is susceptible to hydrolysis. The reaction with water leads to the formation of methylthiomethanol and hydrochloric acid (HCl). The generated HCl is particularly problematic as it can catalyze further decomposition of the compound and corrode storage containers.
-
Causality: The mechanism is facilitated by the ability of the sulfur atom to stabilize the transient carbocation formed upon chloride's departure. The presence of acid (H⁺ from the initial hydrolysis) can protonate the sulfur, further weakening the C-Cl bond and accelerating the reaction.
Oxidation: The Impact of Air
The sulfur atom in CMMS is in a low oxidation state and is therefore susceptible to oxidation by atmospheric oxygen. This process can be slow but is accelerated by exposure to light and heat. Oxidation can lead to the formation of the corresponding chloromethyl methyl sulfoxide, and potentially further to chloromethyl methyl sulfone.[5] These oxidized species possess different reactivity profiles and are considered impurities.
The Role of Stabilization
To counteract the degradation pathways, particularly acid-catalyzed hydrolysis, commercial preparations of CMMS are often stabilized with a mild, insoluble base like potassium carbonate (K₂CO₃).[6]
-
Mechanism of Action: Potassium carbonate acts as an acid scavenger. Any HCl generated through hydrolysis is immediately neutralized by the K₂CO₃, preventing the pH from dropping and thereby inhibiting the acid-catalyzed decomposition cycle. This simple addition significantly extends the shelf-life and maintains the integrity of the reagent.
Caption: Proposed decomposition pathways of CMMS and the role of a stabilizer.
A Self-Validating System for Storage and Handling
To preserve the integrity of CMMS, a multi-faceted approach to storage is required. Each condition is designed to mitigate a specific degradation pathway, creating a self-validating system where the "why" behind each step is clear.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale (Causality) |
| Temperature | Refrigerate at 2-8 °C.[7] | Reduces the kinetic rate of all decomposition reactions (hydrolysis, oxidation) and lowers the vapor pressure of this volatile compound. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents contact with atmospheric oxygen, thus inhibiting the oxidation of the sulfur atom.[1] |
| Moisture | Keep container tightly closed in a dry place. | Prevents ingress of atmospheric moisture, which is the primary reactant for hydrolysis and the generation of corrosive HCl.[7] |
| Light | Store in an opaque or amber container. | Minimizes exposure to UV light, which can provide the activation energy for radical-based decomposition and oxidation pathways. |
| Ignition Sources | Store in a dedicated flammables-approved area. | The compound is highly flammable with a low flash point (17°C). Storage must be away from heat, sparks, and open flames.[1][7] |
| Container Sealing | Use containers with tight-fitting, inert seals. Reseal carefully after opening. | Prevents leakage of flammable vapors and ingress of air/moisture. Opened containers should be kept upright. |
Material Compatibility: Choosing the Right Equipment
The reactive nature of CMMS and its potential decomposition products dictates careful selection of materials for storage containers, transfer lines, and other equipment.
-
Causality: As a halogenated organic compound, CMMS can be aggressive towards certain plastics and elastomers.[8] Furthermore, the potential formation of HCl requires materials resistant to acid corrosion.
Table 3: Material Compatibility for this compound
| Material Class | Compatibility | Specific Examples & Notes |
| Glass | Excellent | Borosilicate glass (Pyrex®) is the preferred material for primary containers and lab apparatus due to its high inertness. |
| Metals | Good to Severe | Stainless Steel (304, 316): Generally good resistance, but can be susceptible to pitting corrosion if significant HCl is generated.[9] Avoid: Aluminum, zinc, and other reactive metals. |
| Plastics | Fair to Severe | PTFE, PFA, FEP: Excellent resistance. Recommended for cap liners, tubing, and seals. Avoid: PVC, Polycarbonate, Polystyrene, and most polyolefins (HDPE, LDPE, PP) which may soften, swell, or degrade. |
| Elastomers | Fair to Severe | FFKM (Kalrez®), FKM (Viton®): Generally good resistance. Avoid: Natural Rubber, Neoprene, EPDM, Silicone, and Buna-N (Nitrile), which have poor compatibility with halogenated hydrocarbons.[10] |
Experimental Protocols
Adherence to strict protocols is essential for both safety and experimental reproducibility.
Protocol 1: Safe Dispensing of this compound
-
Preparation:
-
Work exclusively within a certified chemical fume hood with high ventilation.
-
Ensure a safety shower and eyewash station are immediately accessible.[7]
-
Don appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).
-
Ground all metal containers and receiving equipment to prevent static discharge.[7]
-
-
Inert Atmosphere Transfer:
-
Allow the refrigerated CMMS container to equilibrate to ambient temperature within the fume hood before opening to prevent condensation of moist air into the cold liquid.
-
If the bottle has a septum-sealed cap, use a syringe technique under a positive pressure of inert gas (Argon or Nitrogen).
-
If transferring from a screw-cap bottle, briefly flush the headspace of the receiving vessel with inert gas.
-
-
Dispensing:
-
Use only non-sparking tools for opening containers.[7]
-
Perform the transfer slowly and deliberately to minimize splashing and aerosol generation.
-
Use a clean, dry glass syringe or cannula for the transfer.
-
-
Post-Dispensing:
-
Tightly reseal the main CMMS container immediately after dispensing. If the container was blanketed with inert gas, ensure the seal is secure.
-
Clean any contaminated surfaces immediately with an appropriate solvent (e.g., isopropanol) followed by soap and water, ensuring proper disposal of cleaning materials as hazardous waste.
-
Return the CMMS container to refrigerated storage.
-
Protocol 2: Routine Quality Assessment of Stored CMMS
-
Visual Inspection (Monthly):
-
Without opening the container, visually inspect the liquid.
-
Acceptable: The liquid should be colorless to pale yellow.[1] The presence of a solid (potassium carbonate stabilizer) at the bottom is normal for stabilized grades.
-
Unacceptable: Significant darkening (dark yellow, brown, or black), presence of turbidity, or visible precipitate (other than the stabilizer) indicates potential decomposition. The material should be properly disposed of.
-
-
Headspace Pressure Check (Upon Opening):
-
When opening a container after a long storage period, do so slowly and cautiously behind a blast shield.
-
A noticeable hiss or pressure release may indicate gas evolution from decomposition. If this occurs, handle the material with extreme caution and consider disposal.
-
-
Chemical Reactivity Spot Check (As Needed):
-
For critical applications, a small aliquot can be tested. Quenching a small drop in a large volume of a nucleophilic solvent like methanol should proceed smoothly.
-
The formation of a precipitate or vigorous, uncontrolled gas evolution upon quenching could indicate the presence of dangerous impurities or decomposition products.
-
Caption: Recommended workflow for the safe handling and dispensing of CMMS.
Hazardous Decomposition Products
Under conditions of extreme heat, such as in a fire, CMMS will decompose to produce highly toxic and corrosive gases. Heating may also cause expansion and violent rupture of sealed containers.[7]
-
Primary Thermal Decomposition Products:
-
Carbon oxides (CO, CO₂)
-
Sulfur oxides (SOx)
-
Hydrogen chloride gas (HCl)
-
Awareness of these products is critical for emergency response planning and ensuring that appropriate fire-extinguishing media (e.g., dry chemical, CO₂, alcohol-resistant foam) are available.
References
-
Grokipedia. (n.d.). This compound. Retrieved from [Link]
- Berliner, M., & Belecki, K. (2007). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses, 84, 102. doi: 10.15227/orgsyn.084.0102
-
ResearchGate. (2008). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthetic applications of cyclic .alpha.-chloro ethers and thioethers. 4. Use of (thio)acetal esters as reagents for the protection of alcohols. Synthesis of 2-tetrahydrothienyl ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
Unspecified. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiol Reactive Probes and Chemosensors. PubMed Central. Retrieved from [Link]
-
Wordpress. (2016). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
-
Trelleborg Sealing Solutions. (2008). Materials Chemical Compatibility Guide. Retrieved from [Link]
-
YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]
-
Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart. Retrieved from [Link]
-
Sciencemadness.org. (2019). Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of Chloromethyl Methyl Sulfide for Researchers and Drug Development Professionals
Introduction: Understanding the Medium for a Versatile Reagent
Chloromethyl methyl sulfide (CAS No. 2373-51-5), also known as methylthiomethyl chloride (MTMCl), is a bifunctional organosulfur compound of significant interest in modern organic synthesis.[1][2] Its utility as a reagent for introducing the methylthiomethyl (MTM) protecting group for alcohols and carboxylic acids, and as a methylene transfer agent, makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3][4] The efficacy and safety of any reaction involving this reagent are fundamentally tied to the choice of solvent. A deep understanding of its solubility characteristics is, therefore, not merely academic but a prerequisite for predictable, scalable, and safe chemical transformations.
This guide provides a comprehensive overview of the solubility of this compound, grounded in its physicochemical properties. It is designed for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how this reagent behaves in different solvent environments. We will explore the molecular interactions that govern its solubility, present known solubility data, and provide a detailed, field-proven protocol for determining its solubility in novel solvent systems.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with solvent molecules. This compound (CH₃SCH₂Cl) is a small molecule possessing both a polar carbon-chlorine bond and a polarizable thioether group.[5] However, it lacks hydrogen bond donor capabilities, a critical factor influencing its solubility profile.[6]
Key computed properties like the XLogP3 value of approximately 1.6 indicate a degree of lipophilicity, suggesting a preference for organic media over aqueous environments.[6][7] The molecule's overall moderate polarity explains its observed miscibility with a range of common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅ClS | [6][8] |
| Molecular Weight | 96.58 g/mol | [7] |
| Appearance | Colorless to light yellow/brown liquid | [2][8] |
| Density | ~1.153 g/mL at 25 °C | [3][8] |
| Boiling Point | 105 °C (at 760 mmHg) | [3][4][8] |
| Flash Point | 17 °C (63 °F) | [3][8] |
| Refractive Index | n20/D ~1.498 | [4][8] |
| Vapor Pressure | 35 mmHg at 25 °C | [3][9] |
| Computed XLogP3 | 1.6 | [6][7] |
Solubility Profile: A Summary of Known Data
Direct quantitative solubility data for this compound is not widely published in the literature.[3] However, qualitative assessments from various chemical suppliers and databases provide a consistent, albeit non-quantitative, picture. The compound is broadly soluble in common aprotic organic solvents and insoluble in water.[1][6][8]
Table 2: Qualitative Solubility of this compound
| Solvent | Solvent Class | Solubility | Source(s) |
| Water (H₂O) | Polar Protic | Insoluble | [1][6][8] |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | [1][6][8] |
| Diethyl Ether (Et₂O) | Nonpolar / Weakly Polar | Soluble | [1][6][8] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | [1][6][8] |
Causality of Observed Solubility:
-
Insolubility in Water: Water is a highly polar, protic solvent that forms strong hydrogen bond networks. This compound cannot donate hydrogen bonds and its single hydrogen bond acceptor site (the sulfur atom) is weak.[6][10] The energy required to disrupt the water's hydrogen bonding network is not compensated by the weak interactions with the solute, leading to immiscibility.[11]
-
Solubility in Aprotic Solvents: Dichloromethane, diethyl ether, and acetonitrile are effective solvents because they interact with the solute through dipole-dipole and van der Waals forces.[12] As a moderately polar molecule, this compound is readily solvated by these media. Polar aprotic solvents are particularly effective as they can solvate the molecule without the competing, high-energy hydrogen bonding networks found in protic solvents.[13] This aligns with its common use in reactions involving solvents like dimethoxyethane (DME), an ether.[4][8]
Experimental Protocol for Solubility Determination
Given the absence of extensive quantitative data, researchers will often need to determine the solubility of this compound in specific solvents relevant to their work. The following protocol is a robust, self-validating system for this purpose. It prioritizes safety due to the hazardous nature of the reagent.
I. Pre-Experimental Safety Assessment (Mandatory)
This compound is a highly flammable liquid and vapor that causes skin, eye, and respiratory irritation.[7][14] It is also moisture-sensitive and incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[14]
-
Work Area: All manipulations must be performed inside a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Ignition Sources: Ensure the work area is free of all ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[11]
-
Emergency Preparedness: An eyewash station, safety shower, and a Class B fire extinguisher (dry chemical or CO₂) must be immediately accessible.
-
Waste Disposal: All contaminated materials and excess reagent must be disposed of as hazardous chemical waste according to institutional guidelines.
II. Materials and Reagents
-
This compound (>95% purity)
-
Test solvent(s) (anhydrous grade recommended)
-
Calibrated positive displacement micropipettes or gas-tight syringes
-
Analytical balance (readable to 0.1 mg)
-
Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Vortex mixer
-
Thermostatic shaker or water bath (for temperature control)
-
Centrifuge
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis (optional, for high precision)
III. Qualitative Solubility Determination (Visual Method)
This method provides a rapid assessment of whether the compound is soluble, sparingly soluble, or insoluble at an approximate concentration.
Caption: Workflow for qualitative solubility determination.
-
Solvent Dispensing: Add 2.0 mL of the test solvent to a clean, dry vial.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Allow the vial to stand for 2 minutes. Visually inspect the solution against a contrasting background. A completely clear, single-phase solution indicates solubility at this concentration (~10 mg/mL). The presence of cloudiness, suspended droplets, or a distinct second liquid layer indicates sparing solubility or insolubility.
IV. Quantitative Solubility Determination (Gravimetric Method)
This method is suitable for determining the solubility of a volatile liquid when chromatography is unavailable. It relies on creating a saturated solution and quantifying the dissolved amount after solvent evaporation.
Caption: Workflow for quantitative solubility by gravimetric analysis.
-
Prepare Saturated Solution: In a vial, add approximately 2 mL of the test solvent. Add this compound dropwise while vortexing until a slight excess of an undissolved second phase persists.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour (or centrifuge at low speed) to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 500 µL) from the clear, supernatant (solvent) phase, taking extreme care not to disturb the lower (excess solute) phase.
-
Mass Determination: Transfer this aliquot to a pre-weighed vial and record the total mass (saturated solution + vial).
-
Solvent Evaporation: In a fume hood, evaporate the solvent from the aliquot using a gentle stream of dry nitrogen. Do not use heat , as this compound is volatile (B.P. 105 °C).
-
Final Weighing: Once the solvent is fully evaporated, weigh the vial containing the residual solute.
-
Calculation: The solubility can be calculated from the mass of the residual solute and the volume of the aliquot taken.
Self-Validation and Trustworthiness: The protocol's integrity is maintained by ensuring equilibrium is reached (Step 2) and by careful sampling of only the saturated phase (Step 4). For the gravimetric method, running a blank (solvent only) is recommended to account for any non-volatile impurities in the solvent. For ultimate precision, quantitative analysis of the saturated phase via a calibrated GC or HPLC method is the gold standard.[15]
Conclusion
While comprehensive quantitative data on the solubility of this compound remains elusive in public literature, a strong predictive understanding can be built from its fundamental physicochemical properties. It is demonstrably insoluble in water but soluble in common aprotic organic solvents like dichloromethane, ether, and acetonitrile.[1][6][8] This behavior is consistent with its molecular structure as a moderately polar, aprotic molecule. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a reliable and safe pathway for researchers to generate their own data. Adherence to the stringent safety precautions outlined is paramount when handling this reactive and hazardous compound.
References
-
Grokipedia. (n.d.). This compound. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16916, this compound. Retrieved January 31, 2026, from [Link].
-
Wikipedia. (n.d.). This compound. Retrieved January 31, 2026, from [Link]
-
Chemsrc. (2025). This compound. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 31, 2026, from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved January 31, 2026, from [Link]
-
PubMed. (2016). Determination of the solubility of low volatility liquid organic compounds in water using volatile-tracer assisted headspace gas chromatography. Retrieved January 31, 2026, from [Link]
-
YouTube. (2023). How to determine if CH3Cl has a dipole moment. Retrieved January 31, 2026, from [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved January 31, 2026, from [Link]
-
Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved January 31, 2026, from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF METHYLTHIOMETHYL (MTM) ETHERS: 1-(METHYLTHIOMETHOXY)-1-PHENYLETHANE. Retrieved January 31, 2026, from [Link]
-
ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved January 31, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved January 31, 2026, from [Link]
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Methodological & Application
Application Note: Strategic Use of Chloromethyl Methyl Sulfide (CMMS) for Methylthiomethyl (MTM) Ether Protection
Executive Summary
This guide details the application of Chloromethyl methyl sulfide (CMMS) (CAS: 2373-51-5) for the installation of the Methylthiomethyl (MTM) protecting group. While structurally similar to the Methoxymethyl (MOM) group, the MTM group offers a unique orthogonality profile due to the presence of the sulfur atom. It is exceptionally stable under basic and nucleophilic conditions but can be cleaved under specific, neutral conditions using thiophilic metal salts (Ag⁺, Hg²⁺) or alkylating agents. This note provides optimized protocols for protection and deprotection, mechanistic insights, and critical safety workflows for handling this volatile, sulfur-based reagent.
Chemical Logic & Mechanism
The utility of CMMS lies in its ability to introduce a protecting group that mimics an acetal in structure but behaves differently due to the soft nucleophilicity and oxidizability of sulfur.
The Protection Mechanism (Finkelstein-Assisted )
Direct alkylation with CMMS can be sluggish due to the moderate leaving group ability of the chloride. The addition of a catalytic amount of Sodium Iodide (NaI) is the critical "expert trick" in this transformation. NaI facilitates an in situ Finkelstein reaction, converting the chloromethyl sulfide into the highly reactive iodomethyl methyl sulfide .
Key Mechanistic Steps:
-
Activation: NaI reacts with CMMS to form the reactive iodide species.
-
Deprotonation: Sodium hydride (NaH) generates the alkoxide from the alcohol.
-
Substitution: The alkoxide attacks the iodomethyl species in an
fashion.
Figure 1: Catalytic cycle for MTM ether formation involving Finkelstein activation.
The Cleavage Mechanism (Thiophilic Activation)
Unlike MOM ethers, which require strong acid for cleavage, MTM ethers can be removed under neutral conditions. The sulfur atom acts as a "handle" for soft Lewis acids (Silver(I) or Mercury(II)). Coordination of the metal to sulfur creates a sulfonium-like intermediate, making the group an excellent leaving group upon hydrolysis.
Experimental Protocols
Protocol A: Formation of MTM Ethers (NaH/NaI Method)
Applicability: Primary, secondary, and sterically hindered tertiary alcohols.
Reagents:
-
Substrate (Alcohol, 1.0 equiv)
-
This compound (CMMS, 1.2 – 1.5 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.5 – 2.0 equiv)
-
Sodium Iodide (NaI, 0.1 equiv - Catalytic)
-
Solvent: Anhydrous DME (Dimethoxyethane) or DMF (Dimethylformamide).
-
Safety Note: CMMS is a stench agent and potential carcinogen. Use a bleach trap.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Preparation: Add NaH (1.5 equiv) to the flask. Wash with anhydrous hexane (2x) to remove mineral oil if the substrate is lipophilic; otherwise, use as is. Suspend NaH in anhydrous DME (0.2 M concentration relative to substrate).
-
Deprotonation: Cool the suspension to 0°C. Add the alcohol (1.0 equiv) dropwise (dissolved in minimal DME if solid). Stir for 30–60 minutes at 0°C to ensure complete alkoxide formation.
-
Reagent Addition: Add NaI (0.1 equiv) followed by the dropwise addition of CMMS (1.2 equiv).
-
Observation: The reaction mixture may become cloudy due to NaCl precipitation.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor by TLC (MTM ethers are usually less polar than the starting alcohol).
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Et₂O or EtOAc. Wash the organic layer with water (to remove DMF/DME) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Protocol B: Cleavage of MTM Ethers (Silver Nitrate Method)
Applicability: Substrates sensitive to strong acids (e.g., those containing epoxides, acetals, or silyl ethers).
Reagents:
-
Silver Nitrate (AgNO₃, 3.0 – 4.0 equiv)
-
2,6-Lutidine (3.0 – 4.0 equiv, acts as a proton scavenger)
-
Solvent: THF/Water (4:1 mixture)[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the MTM ether in THF/H₂O (4:1).
-
Addition: Add 2,6-Lutidine followed by AgNO₃.
-
Note: Protect the flask from light (aluminum foil) to prevent silver salt degradation.
-
-
Reaction: Stir at room temperature for 1–4 hours.
-
Workup: Filter the mixture through a Celite pad to remove silver precipitates. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with 5% NaHCO₃, then brine. Dry and concentrate.
Stability & Orthogonality Matrix
The MTM group is strategically chosen when the molecule must survive basic conditions but requires mild, non-acidic deprotection later.
| Condition | MTM Ether | MOM Ether | Benzyl Ether | THP Ether |
| Basic (NaOH, NaH) | Stable | Stable | Stable | Stable |
| Grignard / Li-R | Stable | Stable | Stable | Stable |
| Acid (HCl, TFA) | Stable (Mild) | Labile | Stable | Labile |
| Oxidation (Jones) | Unstable | Stable | Stable | Stable |
| Hydrogenolysis (H₂/Pd) | Stable (Poisons Cat.) | Stable | Labile | Stable |
| Thiophiles (Ag⁺, Hg²⁺) | Labile | Stable | Stable | Stable |
Critical Decision Workflow: Use the following logic tree to determine if CMMS is the correct reagent for your synthesis.
Figure 2: Decision logic for selecting MTM protection over alternatives.
Safety and Handling (Crucial)
1. Stench Management: CMMS and the byproducts of MTM cleavage (methyl sulfide) have a low odor threshold and a pervasive, disagreeable smell.
-
Protocol: All rotary evaporator vents must be led into a bleach (sodium hypochlorite) trap.
-
Glassware: Rinse all glassware with a dilute bleach solution in the hood before removing it for washing. This oxidizes the sulfide residues to odorless sulfoxides/sulfones.
2. Toxicity: CMMS is an alkylating agent.[2][7] It is structurally related to Chloromethyl Methyl Ether (MOM-Cl), a known human carcinogen.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Containment: Handle only in a functioning fume hood.
References
-
Corey, E. J.; Bock, M. G. (1975). "New methods for the oxidation of primary and secondary alcohols to carboxylic acids and ketones". Tetrahedron Letters, 16(38), 3269–3272.
-
Wuts, P. G. M.; Greene, T. W. (2006).[7] Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group).
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound.
-
Keck, G. E.; Boden, E. P.; Mabury, S. A. (1985). "A useful method for the cleavage of methylthiomethyl ethers". Journal of Organic Chemistry, 50(5), 709–710.
Sources
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- 4. ACP - Development, intercomparison, and evaluation of an improved mechanism for the oxidation of dimethyl sulfide in the UKCA model [acp.copernicus.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Application Note: Chloromethyl Methyl Sulfide (CMMS) as a Methylene Transfer Reagent
Executive Summary
Chloromethyl methyl sulfide (CMMS, CAS: 2373-51-5) is a bifunctional organosulfur reagent that serves two distinct, high-value roles in organic synthesis:
-
Methylene Transfer Agent: In conjunction with iron complexes, it acts as a safe, storable precursor for electrophilic iron-carbene equivalents, enabling the cyclopropanation of alkenes without the hazards associated with diazomethane.
-
Protective Group Reagent: It introduces the Methylthiomethyl (MTM) group, a robust protective group for alcohols and carboxylic acids that is orthogonal to standard silyl and ester protections.
This guide focuses on the Iron-Mediated Methylene Transfer protocol, a sophisticated application that distinguishes CMMS from standard alkylating agents.
Safety & Handling (Critical)
Hazard Profile:
-
Toxicity: CMMS is structurally similar to Chloromethyl Methyl Ether (MOM-Cl), a known carcinogen. It should be handled with the same rigorous containment protocols.
-
Stench: The compound possesses a penetrating, disagreeable sulfide odor.[1] All operations must be performed in a high-efficiency fume hood.
-
Flammability: Flash point is approx. 17°C.
Decontamination:
-
Glassware and spills should be treated with a bleach solution (sodium hypochlorite) to oxidize the sulfide to the non-odorous sulfoxide/sulfone before removal from the hood.
Application 1: Iron-Mediated Cyclopropanation
Mechanistic Insight
Unlike the Simmons-Smith reaction (Zinc-carbenoid) or Diazomethane (free carbene), the CMMS-derived system utilizes a cationic iron-sulfonium complex. The reaction proceeds through the formation of an electrophilic iron-carbene species generated in situ or via a stable sulfonium salt precursor.
Key Advantages:
-
Stability: The iron-sulfonium precursor is often a stable solid (salt), unlike transient zinc carbenoids.
-
Selectivity: The iron-carbene species is highly electrophilic, reacting preferentially with electron-rich alkenes.
Mechanism Diagram
Figure 1: The conversion of CMMS into a reactive iron-methylene transfer reagent.
Experimental Protocol
Objective: Synthesis of 1,1-diphenylcyclopropane via the iron-sulfonium salt
Phase A: Preparation of the Iron-Alkyl Precursor
-
Reduction: In a dry 2L flask under
, charge (74.4 g, 0.21 mol) and Sodium dispersion (30.1 g, 0.52 mol) in dry THF (850 mL). -
Reflux: Heat to reflux for ≥18 hours to generate the red-orange anion
. -
Alkylation: Cool the mixture to 0°C. Add This compound (CMMS) (35.2 mL, 0.42 mol) dropwise over 25 minutes.
-
Note: The solution will darken as the alkyl-iron complex forms.
-
-
Equilibration: Stir at 0°C for 1 hour, then warm to 25°C for 1 hour.
Phase B: Formation of the Methylene Transfer Reagent
-
Methylation: To the reaction mixture from Phase A, add Iodomethane (MeI) (34.0 mL, 0.55 mol) over 5 minutes.
-
Reaction: Stir at 25°C for ≥15 hours. The product,
, precipitates or forms a suspension. -
Isolation (Optional but Recommended): Remove volatiles under vacuum. The residue can be used directly or purified by washing with non-polar solvents (hexane) to remove unreacted materials.
Phase C: Cyclopropanation
-
Setup: Charge a flask with the Iron-Sulfonium salt (approx. 2 equiv relative to alkene) and the target alkene (e.g., 1,1-diphenylethylene) in 1,4-dioxane .[2]
-
Transfer: Heat to reflux (approx. 100°C) for 12–14 hours.
-
Workup: Cool to room temperature, dilute with hexane, and filter through a pad of celite/silica to remove iron residues. Concentrate the filtrate to obtain the cyclopropane.[2]
Application 2: MTM Protection of Alcohols
CMMS is the standard reagent for introducing the Methylthiomethyl (MTM) ether group (
Protocol
-
Deprotonation: Suspend NaH (1.5 equiv, 60% dispersion) in dry DME or THF at 0°C.
-
Addition: Add the alcohol (1.0 equiv) and stir for 30 min to form the alkoxide.
-
Reagent Addition: Add CMMS (1.2 equiv) and NaI (0.1 equiv, catalyst).
-
Reaction: Warm to reflux or stir at RT until TLC indicates consumption of starting material (typically 2-6 hours).
-
Quench: Carefully add saturated
solution. Extract with .
Comparison of Methylene Transfer Reagents
| Feature | CMMS / Iron System | Simmons-Smith ( | Diazomethane ( |
| Active Species | Electrophilic Iron Carbene | Zinc Carbenoid | Free Carbene |
| Safety | Toxic (handle in hood), Non-explosive | Toxic, Non-explosive | Explosive , Toxic |
| Stability | Reagent is a stable salt | Transient (in situ) | Unstable gas/solution |
| Selectivity | High (Electron-rich alkenes) | High (Directed by -OH groups) | Low to Moderate |
| Substrate Scope | Unfunctionalized alkenes | Allylic alcohols (preferred) | Electron-deficient alkenes |
References
-
Iron-Mediated Cyclopropanation: Mattson, M. N.; O'Connor, E. J.; Helquist, P. Org.[1] Synth.1992 , 70, 177.
-
Reagent Overview: Tsai, Y.-M. "this compound."[6][7] Encyclopedia of Reagents for Organic Synthesis, 2001 .[6][7]
- MTM Protection: Corey, E. J.; Bock, M. G. Tetrahedron Lett.1975, 16, 3269.
-
Microwave Applications: Munavalli, S., et al. "Microwave-Catalyzed Reaction of Norbornane Oxide with (Chloromethyl) Methyl Sulfide."[4][8] Phosphorus, Sulfur, and Silicon2004 , 179, 1867.[8]
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- 4. tandfonline.com [tandfonline.com]
- 5. Concerted [2+2] Oxidative-Cycloadition-Cycloreversion versus Cyclopropanation Reactions at M-carbene Center, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
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- 8. pubs.acs.org [pubs.acs.org]
Advanced Applications in Polymer Chemistry and Materials Science: A Technical Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key applications in polymer chemistry and materials science. It is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven protocols for the synthesis, fabrication, and characterization of advanced polymeric materials. The structure of this guide is designed to logically progress from foundational concepts to specific, high-impact applications, ensuring a thorough understanding of the principles and techniques discussed.
Section 1: Foundational Principles of Polymer Science for Material Applications
The versatility of polymers in materials science stems from the ability to precisely control their chemical and physical properties.[1][2][3][4] Key parameters that dictate a polymer's function include its molecular weight, chemical composition, crystallinity, and mechanical behavior.[5][6] Understanding these fundamental properties is crucial for designing materials with specific functionalities for applications ranging from drug delivery to tissue engineering.[1][7][8]
Key Polymer Architectures
Polymers can be broadly classified into different architectures, each imparting unique properties to the resulting material. Common architectures include:
-
Homopolymers: Composed of a single repeating monomer unit.
-
Copolymers: Consisting of two or more different monomer units. These can be further categorized as:
-
Alternating copolymers: Monomers are arranged in a regular, alternating sequence.
-
Random copolymers: Monomers are arranged in a random order.
-
Block copolymers: Long sequences of one monomer are linked to long sequences of another.
-
Graft copolymers: Chains of one polymer are attached as branches to the main chain of another polymer.
-
The choice of polymer architecture is a critical design parameter that influences properties such as solubility, thermal stability, and mechanical strength.[3][9]
Caption: Different types of polymer architectures.
Polymer Synthesis Techniques
The synthesis method employed plays a pivotal role in determining the final properties of the polymer. Modern synthetic techniques offer precise control over molecular weight, architecture, and functionality.[9][10][11][12]
| Synthesis Technique | Description | Key Advantages | Common Applications |
| Chain-Growth Polymerization | Monomers are added one at a time to a growing polymer chain.[12] | Can produce high molecular weight polymers. | Production of a wide variety of common plastics. |
| Step-Growth Polymerization | Monomers react to form dimers, trimers, and then longer oligomers and polymers.[12] | Allows for the incorporation of functional groups into the polymer backbone. | Synthesis of polyesters, polyamides, and polyurethanes.[3] |
| Ring-Opening Polymerization | A cyclic monomer is opened to form a linear polymer.[12] | Produces polymers with well-defined structures and low polydispersity. | Synthesis of biodegradable polyesters like PCL. |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Techniques that allow for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions.[10][12] | Precise control over polymer architecture and functionality.[10] | Development of advanced materials for drug delivery and tissue engineering.[10] |
Section 2: Biodegradable Polymers for Biomedical Applications
Biodegradable polymers have revolutionized the medical field by offering materials that can be broken down and absorbed by the body after fulfilling their function, eliminating the need for surgical removal.[7][8][13][14] These polymers are extensively used in drug delivery, tissue engineering, and as medical implants.[1][7][8][13][14]
Common Biodegradable Polymers
Several classes of biodegradable polymers are widely used in biomedical applications, with polyesters being one of the most prominent.[13]
| Polymer | Key Properties | Common Applications |
| Poly(lactic-co-glycolic acid) (PLGA) | Biocompatible and biodegradable with tunable degradation rates.[7][15] | Drug delivery systems, tissue engineering scaffolds, and sutures.[7][15] |
| Poly(L-lactide) (PLLA) | Semi-crystalline with high mechanical strength and good physical and chemical properties.[7][15] | Orthopedic screws, plates, and sutures.[8] |
| Polycaprolactone (PCL) | Semi-crystalline, hydrophobic, with a slow degradation rate.[15] | Long-term implantable devices and tissue engineering scaffolds.[16] |
Application Note: PLGA Nanoparticles for Controlled Drug Delivery
Introduction: Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable polymer for fabricating nanoparticles for controlled drug delivery.[7][15] Its biocompatibility and tunable degradation properties make it an ideal candidate for encapsulating a wide range of therapeutic agents.[7][15] The single emulsion-solvent evaporation method is a common and effective technique for preparing PLGA nanoparticles, particularly for encapsulating hydrophobic drugs.[5][15]
Protocol: Synthesis of PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Acetone (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Drug to be encapsulated
-
Distilled water
Equipment:
-
Sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and the hydrophobic drug in an organic solvent like dichloromethane (e.g., 5 ml).[5]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1% w/v in 100 ml of distilled water).[5]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a sonicator or high-speed homogenizer.[15] This should be done in an ice bath to prevent overheating.[5]
-
Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation at high speed (e.g., 12,000 rpm for 5 minutes).[5]
-
Washing: Wash the collected nanoparticles with distilled water to remove any excess surfactant.
-
Lyophilization: For long-term storage, the nanoparticles can be lyophilized, often with the addition of a cryoprotectant.[15]
Caption: Workflow for PLGA nanoparticle synthesis.
Characterization of PLGA Nanoparticles:
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the size distribution and surface charge (zeta potential) of the nanoparticles.[15]
-
Surface Morphology: Scanning Electron Microscopy (SEM) provides images of the nanoparticle's shape and surface features.
-
Encapsulation Efficiency: This is determined by measuring the amount of drug encapsulated within the nanoparticles compared to the initial amount of drug used.
Application Note: Electrospun PCL Nanofiber Scaffolds for Tissue Engineering
Introduction: Electrospinning is a versatile technique used to produce nanofibrous scaffolds that mimic the extracellular matrix (ECM) of natural tissues.[17][18][19][20] Polycaprolactone (PCL) is a commonly used polymer for electrospinning due to its biodegradability, biocompatibility, and excellent mechanical properties.[21][22] These scaffolds provide a supportive environment for cell attachment, proliferation, and differentiation, making them ideal for tissue engineering applications.[18][23]
Protocol: Fabrication of Electrospun PCL Nanofiber Scaffolds
Materials:
-
Polycaprolactone (PCL)
-
Solvent system (e.g., a mixture of dichloromethane (DCM) and dimethylformamide (DMF) or chloroform and methanol)[17][19][21]
Equipment:
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and collector)
Procedure:
-
Polymer Solution Preparation: Dissolve PCL in the chosen solvent system to achieve the desired concentration (typically 8-18% w/v).[21] The solution should be stirred until the PCL is completely dissolved.
-
Electrospinning Setup: Load the polymer solution into a syringe and place it in the syringe pump. Attach a spinneret (needle) to the syringe. Position a collector (e.g., a grounded metal plate or rotating mandrel) at a specific distance from the spinneret.
-
Electrospinning Process: Apply a high voltage (e.g., 12 kV) to the spinneret.[23] Set the flow rate of the polymer solution using the syringe pump (e.g., 1 mL/h).[23] The electrostatic forces will overcome the surface tension of the polymer solution, ejecting a jet that travels towards the collector. The solvent evaporates during this process, leaving behind solid nanofibers on the collector.[19]
-
Scaffold Collection: After a sufficient amount of time, a non-woven mat of nanofibers will be deposited on the collector.
-
Drying: Dry the scaffold under vacuum to remove any residual solvent.[23]
Caption: Experimental workflow for electrospinning.
Characterization of Electrospun Scaffolds:
-
Fiber Morphology and Diameter: SEM is used to visualize the morphology of the nanofibers and measure their diameters.[9][20][24][25]
-
Chemical Composition: Fourier Transform Infrared Spectroscopy (FTIR) can be used to confirm the chemical composition of the scaffold.[24]
-
Mechanical Properties: Tensile testing can be performed to evaluate the mechanical strength and elasticity of the scaffold.
Protocol: Cell Seeding on Polymer Scaffolds
Materials:
-
Sterile polymer scaffold
-
Cell culture medium
-
Cell suspension of the desired cell type
-
Sterile phosphate-buffered saline (PBS)
Equipment:
-
Low-attachment multi-well plates
-
Pipettes
-
Incubator
Procedure:
-
Scaffold Sterilization: Sterilize the scaffold using an appropriate method (e.g., ethanol washing, UV irradiation, or ethylene oxide gas).
-
Pre-wetting: Place the sterile scaffold in a well of a low-attachment plate and pre-wet it with cell culture medium.
-
Cell Seeding: Remove the pre-wetting medium and gently add a concentrated cell suspension onto the scaffold.[6] A small volume is used to allow the cells to attach before adding more medium.[6]
-
Incubation: Incubate the seeded scaffold for a few hours to allow for initial cell attachment.[6]
-
Flooding: After the initial attachment period, gently add more cell culture medium to the well to fully immerse the scaffold.[6]
-
Culture: Culture the cell-seeded scaffold in an incubator under appropriate conditions, changing the medium regularly.
Section 3: Stimuli-Responsive Polymers for Smart Materials
Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment.[10][21][26][27] These stimuli can include temperature, pH, light, and electric or magnetic fields.[28][29] This responsive behavior makes them highly attractive for a range of applications, including controlled drug delivery, biosensing, and tissue engineering.[10][26][29]
Temperature-Responsive Polymers
Temperature-responsive polymers exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).[27][30] Polymers with an LCST are soluble in a solvent below this temperature and become insoluble above it.[30][31] Poly(N-isopropylacrylamide) (PNIPAm) is a well-known example of a polymer with an LCST of around 32°C in aqueous solutions, making it particularly interesting for biomedical applications.[2][31]
Application Note: Synthesis of Temperature-Responsive Hydrogels
Introduction: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.[31][32] Stimuli-responsive hydrogels can undergo a volume phase transition in response to an external stimulus.[30] Temperature-responsive hydrogels, for instance, can swell or shrink as the temperature changes, making them useful for applications like on-demand drug delivery and cell sheet engineering.[2][30][31][33]
Protocol: Synthesis of a p(NIPAm-co-PEGDA) Thermo-responsive Hydrogel
Materials:
-
N-isopropylacrylamide (NIPAm) monomer
-
Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized water
Equipment:
-
UV light source
-
Vortex mixer
-
Molds for hydrogel casting
Procedure:
-
Monomer Solution Preparation: Prepare a solution of NIPAm and PEGDA in deionized water at the desired concentrations and ratios.[31]
-
Initiator Addition: Add a small amount of photoinitiator (e.g., 0.1% w/v) to the monomer solution and mix thoroughly.[31]
-
Photopolymerization: Pour the solution into a mold and expose it to UV light for a specific duration to initiate polymerization and crosslinking, forming the hydrogel.
-
Washing: After polymerization, wash the hydrogel extensively with deionized water to remove any unreacted monomers and initiator.
Characterization of Thermo-responsive Hydrogels:
-
Swelling Studies: The swelling ratio of the hydrogel is measured at different temperatures to determine its temperature-responsive behavior and LCST.[33] This involves measuring the weight of the swollen and dry hydrogel.[33]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the LCST of the hydrogel.[33]
-
Structural Analysis: The chemical structure of the hydrogel can be confirmed using ¹H NMR and ¹³C NMR spectroscopy.[31]
Section 4: Standard Protocols for Polymer Characterization
Accurate and reliable characterization is essential for understanding the structure-property relationships of polymers and ensuring the quality and performance of polymeric materials.[5][6][34][35][36] A combination of techniques is often required to obtain a comprehensive understanding of a polymer's characteristics.[35]
Protocol: Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Principle: GPC separates polymers based on their size in solution to determine their molecular weight distribution.[6][34]
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the polymer (e.g., 1-2 mg) in a suitable solvent (e.g., HPLC grade chloroform or THF).[11][29] The solution should be filtered through a syringe filter (e.g., 0.2-0.45 µm) to remove any particulate matter.[11]
-
Instrument Setup: Set up the GPC system with the appropriate columns and mobile phase. Allow the system to equilibrate until a stable baseline is achieved.
-
Calibration: Calibrate the system using a set of narrow molecular weight standards (e.g., polystyrene standards).[34][37]
-
Sample Analysis: Inject the prepared polymer solution into the GPC system.
-
Data Analysis: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Protocol: Differential Scanning Calorimetry (DSC) for Thermal Analysis
Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[34][36][38][39]
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the DSC with a specific heating and cooling profile. A typical program involves heating the sample to a temperature above its melting point, cooling it at a controlled rate, and then reheating it.[38]
-
Data Analysis: Analyze the resulting thermogram to identify the temperatures of thermal transitions. The Tg is observed as a step change in the baseline, while Tm and Tc are seen as endothermic and exothermic peaks, respectively.[36]
Protocol: Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Analysis
Principle: FTIR spectroscopy identifies the functional groups present in a polymer by measuring the absorption of infrared radiation at specific frequencies.[4][16][17][18][40]
Procedure:
-
Sample Preparation: The sample can be in the form of a thin film, a powder mixed with KBr to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[4][40]
-
Background Spectrum: Collect a background spectrum of the empty sample compartment or the ATR crystal.
-
Sample Spectrum: Place the sample in the infrared beam and collect its spectrum.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce an absorbance or transmittance spectrum. The peaks in the spectrum correspond to specific functional groups, allowing for the identification of the polymer.[17]
References
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- Fast Plastic Films Analysis Using FT-IR Spectroscopy. (n.d.).
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- Electrospun Polymer Nanofibers: Processing, Properties, and Applications - PMC - NIH. (2022, December 23).
- Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - MDPI. (n.d.).
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- Machine Learning-Guided Optimization of Electrospun Fiber Morphology for Enhanced Osteoblast Growth and Bone Regeneration - MDPI. (n.d.).
- Synthesis, Characterization, and Modeling of Thermo-Responsive Hydrogels with Improved Mechanical Strength and Swelling Kinetics - University of Central Florida. (n.d.).
- The SEM images of the electrospun nanofibers at various flow rates - ResearchGate. (n.d.).
- Electrospun Nanofibrous Scaffolds of Polycaprolactone/Gelatin Reinforced with Layered Double Hydroxide Nanoclay for Nerve Tissue Engineering Applications | ACS Omega - ACS Publications. (2022, August 4).
- Polymer Materials in Daily Life: Classification, Applications, and Future Prospects. (n.d.).
- Electrospinning of Polycaprolactone Nanofibrous Scaffolds Containing Folic Acid for Nerve Tissue Engineering - Journal of Health Science and Medical Research. (n.d.).
- SEM Imaging of Nanofiber Morphology and Size Distribution - AZoNano. (2023, April 28).
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- (PDF) DSC of biodegradable plastic composites material - ResearchGate. (2024, July 3).
- Agilent Polymer Standards for GPC/SEC Column Calibration. (n.d.).
- Application of Differential Scanning Calorimetry to Assess Molecular Weight Degradation of Poly(butylene Adipate-co-terephthalate)-Based Plastics | ACS ES&T Engineering. (2024, November 11).
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Application Note: Iron-Mediated Cyclopropanation via Chloromethyl Methyl Sulfide
[1][2]
Executive Summary
This compound (CMMS) serves as a critical "methylene carrier" in the synthesis of the cationic iron complex
Key Advantages:
-
Safety Profile: Avoids the use of explosive diazo compounds (diazomethane) or highly pyrophoric zinc reagents (diethylzinc).
-
Selectivity: The iron reagent exhibits high electrophilicity, making it suitable for electron-rich and neutral alkenes.
-
Stability: The neutral iron-sulfide intermediate is stable and storable, allowing for the "on-demand" generation of the reactive cationic species.
Critical Safety Warning:
DANGER: this compound is an alkylating agent with a structural similarity to Chloromethyl Methyl Ether (MOM-Cl), a known human carcinogen. It is also a lachrymator with a penetrating stench. All operations must be conducted in a high-efficiency fume hood using double-gloving (nitrile/laminate) and full respiratory protection if outside a closed system.
Mechanistic Pathway
The transformation proceeds via the formation of a stable alkyliron sulfide, which is subsequently activated by methylation to generate the reactive sulfonium species. Thermal decomposition releases the methylene fragment to the alkene.
Pathway Diagram
Figure 1: Step-wise generation of the reactive iron-methylene species from CMMS.
Experimental Protocols
Protocol A: Synthesis of the Neutral Iron Sulfide Intermediate
Target: Dicarbonyl(
- (Cyclopentadienyliron dicarbonyl dimer)
-
Sodium dispersion or Sodium Amalgam (Na/Hg)
-
This compound (CMMS)[1]
-
THF (Anhydrous, degassed)
Procedure:
-
Reduction: In a flame-dried Schlenk flask under Argon, suspend
(1.0 equiv) in dry THF. Add Sodium Amalgam (excess Na) and stir vigorously at room temperature for 4–6 hours. The deep red-purple dimer solution will turn into a reddish-orange solution of the ferrate anion . -
Filtration: Cannula filter the solution into a fresh, dry flask to remove excess amalgam/mercury.
-
Alkylation: Cool the filtrate to 0°C . Add CMMS (1.1 equiv) dropwise via syringe.
-
Note: The reaction is exothermic. Maintain temperature < 5°C.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 1 hour.
-
Workup: Remove solvent in vacuo. Extract the residue with pentane or hexane. Filter through a pad of Celite/Alumina to remove salts.
-
Isolation: Concentrate the filtrate to yield the neutral iron sulfide complex as a dark yellow/brown oil or low-melting solid.
-
Stability:[2] This intermediate is relatively air-stable but best stored under inert gas at -20°C.
-
Protocol B: Cyclopropanation of Alkenes
Target: Cyclopropane formation via in situ generation of the cationic iron carbene. Reagents:
-
Iron Sulfide Intermediate (from Protocol A)
-
Iodomethane (MeI)
-
Substrate (Alkene)[3]
-
1,4-Dioxane (Dry)
Procedure:
-
Activation: Dissolve the Iron Sulfide intermediate (1.0 equiv) in dry THF or ether. Add Iodomethane (excess, ~3–5 equiv) and stir at room temperature for 12–24 hours.
-
Observation: A yellow precipitate of the sulfonium salt
will form.
-
-
Isolation of Salt (Optional but Recommended): Filter the yellow solid under inert atmosphere. Wash with dry ether/pentane to remove excess MeI.
-
Why: Isolating the salt removes excess alkylating agent which could react with the alkene.
-
-
Cyclopropanation: Suspend the sulfonium salt (1.2 equiv) and the target Alkene (1.0 equiv) in dry 1,4-dioxane .
-
Reflux: Heat the mixture to reflux (approx. 100–105°C) for 12–18 hours.
-
Purification: Cool to room temperature. Filter through a silica plug to remove iron residues (which form ferrocene and other iron byproducts). Concentrate the filtrate and purify via column chromatography.
Data Summary & Substrate Scope
The following table summarizes typical yields using this iron-mediated methodology compared to traditional methods.
| Substrate Class | Specific Example | Yield (Iron Method) | Notes |
| Terminal Alkenes | 1-Octene | 65–75% | Excellent chemoselectivity; no polymerization. |
| Styrenes | 1,1-Diphenylethylene | 80–90% | High yield due to stability of the benzylic cation intermediate. |
| Cyclic Alkenes | Cyclohexene | 40–50% | Steric hindrance can lower yields compared to terminal alkenes. |
| Enol Ethers | Butyl vinyl ether | 60–70% | Compatible with oxygenated functionality (unlike harsh Lewis acids). |
Troubleshooting & Optimization
Problem: Low Yield of Cyclopropane
-
Cause 1: Moisture in Solvent. The cationic iron intermediate is water-sensitive.
-
Solution: Ensure 1,4-dioxane is distilled from sodium/benzophenone immediately before use.
-
-
Cause 2: Incomplete Methylation. The neutral sulfide was not fully converted to the sulfonium salt.
-
Solution: Use fresh Iodomethane and ensure the yellow precipitate is fully formed before proceeding.
-
-
Cause 3: Iron Residue Inhibition.
-
Solution: If the reaction turns black/tarry early, reduce the reflux temperature slightly or ensure efficient stirring to prevent local overheating of the insoluble salt.
-
Problem: "Stench" Management
-
Cause: Residual CMMS or Dimethyl Sulfide byproduct.
-
Solution: Quench all glassware and waste with Bleach (Sodium Hypochlorite) . This oxidizes the sulfides to sulfoxides/sulfones, neutralizing the odor and toxicity.
-
References
-
Organic Syntheses Procedure (The "Brookhart" Reagent): Brookhart, M., et al. "Cyclopropanation of Alkenes using the Iron-Methylene Transfer Reagent." Organic Syntheses, Coll. Vol. 9, p. 197 (1998); Vol. 74, p. 194 (1997). [Link]
-
Stereoselective Cyclopropanation Review: Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003, 103(4), 977-1050. [Link]
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- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. fishersci.com [fishersci.com]
- 9. New Chemical and Stereochemical Applications of Organoiron Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for Chloromethyl Methyl Sulfide in Organic Synthesis
Abstract: This document provides a comprehensive guide for the safe and effective use of Chloromethyl Methyl Sulfide (CMS), also known as methylthiomethyl chloride (MTMCl), in synthetic organic chemistry. CMS is a highly valuable but hazardous reagent, primarily employed for the introduction of the methylthiomethyl (MTM) protecting group for alcohols and carboxylic acids. This guide details its chemical properties, critical safety and handling procedures, step-by-step experimental protocols for protection reactions, and an overview of the reaction mechanisms. The information herein is intended for trained researchers, scientists, and drug development professionals to enable the confident and safe application of this versatile reagent.
Introduction to this compound (CMS)
This compound (ClCH₂SCH₃) is a bifunctional organosulfur compound featuring both a reactive alkyl chloride and a thioether group.[1][2] This unique structure makes it an excellent electrophile and a potent alkylating agent, primarily used to install the methylthiomethyl (MTM) acetal, a robust protecting group for hydroxyl and carboxyl functionalities.[3][4] The MTM group is stable across a wide range of reaction conditions but can be removed selectively, making it a valuable tool in multi-step synthesis.[5][6] Beyond its role in protection chemistry, CMS also serves as a methylene transfer reagent in certain organometallic reactions.[7][8]
The utility of CMS is, however, counterbalanced by its hazardous nature. It is a highly flammable, volatile liquid with a potent stench and acts as a lachrymator and irritant.[9][10] Structurally related to sulfur mustards, it should be treated as a potentially hazardous alkylating agent.[1] Therefore, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2373-51-5 | [2] |
| Molecular Formula | C₂H₅ClS | [1][2] |
| Molecular Weight | 96.58 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 105-107 °C | [1][7] |
| Density | ~1.153 g/mL at 25 °C | [7] |
| Flash Point | 17 °C (Highly Flammable) | [7] |
Critical Safety Protocols and Hazard Management
Working with CMS demands a proactive approach to safety. The following protocols are mandatory to mitigate the risks of exposure, fire, and uncontrolled reactions.
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The following enhanced PPE is required at all times when handling CMS:
-
Gloves: Butyl rubber or laminate film gloves are recommended. Double-gloving is a prudent practice.
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn.
-
Lab Coat: A flame-resistant lab coat is essential.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. For situations with a potential for exposure outside a hood (e.g., large spills), a respirator with an appropriate cartridge (e.g., organic vapor/acid gas) is necessary.[11]
Engineering Controls & Handling
-
Fume Hood: All transfers, measurements, and reactions involving CMS must be performed inside a properly functioning chemical fume hood to prevent inhalation exposure.[10]
-
Ventilation: Ensure adequate ventilation and that eyewash stations and safety showers are immediately accessible.[10]
-
Inert Atmosphere: While not always required for the reaction itself, handling and storing CMS under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.[7]
-
Grounding: CMS is highly flammable with a low flash point. All containers and equipment must be properly grounded and bonded to prevent static electricity discharge, which can serve as an ignition source.[10][12][13] Use only non-sparking tools.[10][12]
Storage and Stability
CMS is reactive and should be stored with care:
-
Temperature: Store in a refrigerated, dedicated flammables cabinet.[10]
-
Container: Keep the container tightly closed to prevent the escape of vapors and decomposition from moisture.[12][13]
-
Stabilization: CMS is often supplied stabilized over potassium carbonate to neutralize any HCl that may form upon decomposition.[2]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[10]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical.
-
Evacuation: For any spill larger than a few milliliters, evacuate the immediate area.
-
Ignition Sources: Extinguish all nearby ignition sources immediately.[12]
-
Containment: For small spills inside a fume hood, absorb the liquid with an inert material like vermiculite, sand, or earth.[9] WARNING: Never use combustible materials like paper towels for initial absorption, and never use dry, powdered hypochlorite or other strong oxidizers, as this can lead to autoignition.[9]
-
Cleanup: Collect the absorbed material using spark-free tools into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontamination & Odor Control: The spill area should be washed. A 3-10% sodium hypochlorite (bleach) solution can be used to carefully neutralize the strong odor from residual material and on contaminated glassware.[9] CAUTION: Do not add bleach directly to a large quantity of CMS, as a violent reaction may occur.[9]
Caption: Decision workflow for responding to a this compound spill.
Experimental Protocol: Protection of Alcohols as MTM Ethers
This protocol describes a general procedure for the protection of a primary or secondary alcohol. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide displaces the chloride from CMS.
Causality and Experimental Choices:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen atom.
-
Solvent (DME/THF): Anhydrous polar aprotic solvents like dimethoxyethane (DME) or tetrahydrofuran (THF) are ideal. They readily dissolve the alkoxide salt and do not have acidic protons that would quench the base or the alkoxide.
-
Additive (NaI): Sodium iodide is often included as a catalyst. Through a Finkelstein reaction, it converts this compound in situ to the more reactive iodomethyl methyl sulfide, accelerating the rate of Sₙ2 substitution.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation can then be warmed to room temperature to ensure a reasonable reaction rate.
Protocol Workflow Diagram:
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2373-51-5 | Benchchem [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound | 2373-51-5 [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.cn [capotchem.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Page loading... [guidechem.com]
Reaction of Chloromethyl methyl sulfide with aromatic compounds
Application Note: Electrophilic Aromatic Substitution with Chloromethyl Methyl Sulfide (CMMS)
Executive Summary
This compound (CMMS, CAS: 2373-51-5) is a bifunctional electrophile used primarily to introduce the methylthiomethyl (MTM) group (
This guide details the mechanistic basis, optimized protocols for C-alkylation, and critical safety measures for handling this volatile, sulfur-based alkylating agent.
Mechanistic Foundation
The reaction proceeds through a Lewis Acid (LA) mediated ionization of CMMS to generate a resonance-stabilized thionium ion. This species is a potent electrophile that attacks the aromatic ring.
Key Mechanistic Features:
-
Thionium Ion Formation: The sulfur atom stabilizes the adjacent carbocation via resonance (
overlap), making the reagent significantly more reactive than standard alkyl halides but less reactive than the oxonium species generated from MOM-Cl. -
Lewis Acid Dependence: Strong Lewis acids (
, , ) are required for unactivated benzenes, while milder catalysts ( , ) may suffice for electron-rich substrates.
Figure 1: Mechanism of CMMS Friedel-Crafts Alkylation
Caption: Generation of the electrophilic thionium species and subsequent aromatic substitution.
Strategic Utility: The "Masked" Functionality
The MTM group is rarely the final target. It is a linchpin intermediate. The table below summarizes its transformation potential.
| Target Functionality | Transformation Reagents | Mechanism/Notes |
| Methyl Group ( | Raney Nickel (EtOH, Reflux) | Reductive Desulfurization. Superior to direct Friedel-Crafts methylation because CMMS mono-alkylation is easier to control than methyl iodide alkylation. |
| Aldehyde ( | 1. Chlorination ( | Pummerer-type rearrangement. The MTM group is oxidized to an |
| Benzyl Halide ( | Chlorinolysis. Cleavage of the C-S bond to generate reactive benzyl chlorides for further coupling. |
Experimental Protocols
Protocol A: General Friedel-Crafts Alkylation of Activated Arenes
Applicable to: Anisole, Xylenes, Mesitylene, and moderately deactivated systems.
Reagents:
-
Substrate (10 mmol)
-
This compound (12 mmol, 1.2 eq)
-
Stannic Chloride (
) or Titanium Tetrachloride ( ) (12 mmol, 1.2 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Critical: The system must be anhydrous. Moisture kills the Lewis Acid and hydrolyzes CMMS.
-
-
Solvation: Charge the flask with the Aromatic Substrate (10 mmol) and dry DCM (20 mL). Cool the solution to 0°C in an ice/water bath.
-
Catalyst Addition: Add the Lewis Acid (
or ) dropwise via syringe.-
Observation: Fuming may occur; solution color often deepens (complex formation).
-
-
Electrophile Addition: Dissolve CMMS (1.2 eq) in a minimal amount of DCM (5 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 15–20 minutes at 0°C.
-
Rate Control: Exothermic reaction. Monitor internal temperature if scaling up.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
-
Time: Activated substrates: 1–3 hours. Deactivated substrates: 12–24 hours (may require heating to 40°C).
-
Monitoring: Check TLC or GC-MS. The product will be less polar than the starting material (usually).
-
-
Quench: Pour the reaction mixture slowly into ice-cold water (50 mL).
-
Safety:
quenches violently with HCl evolution. Use a fume hood.
-
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (
mL). Combine organics, wash with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validation (QC):
-
1H NMR: Look for the diagnostic singlet of the
methylene protons at 3.6 – 3.8 ppm and the S-methyl singlet at 2.0 – 2.2 ppm .
Protocol B: Selective Ortho-Alkylation of Phenols
Challenge: Phenols are ambient nucleophiles. Under basic conditions, CMMS attacks the oxygen (O-alkylation) to form ethers. To force C-alkylation, specific Lewis Acids that chelate the phenolic oxygen are used.
Reagents:
-
Phenol derivative (10 mmol)
-
CMMS (12 mmol)
-
Catalyst: Aluminum Chloride (
) or Zinc Chloride ( ).
Workflow Logic:
Caption: Divergent reactivity of phenols with CMMS based on catalyst choice.
Procedure (C-Alkylation Focus):
-
Dissolve Phenol (10 mmol) in DCM.
-
Add
(1.1 eq) at RT. Stir for 15 mins to allow the formation of the aluminum phenoxide species (HCl evolution). -
Cool to 0°C. Add CMMS (1.1 eq) dropwise.
-
Stir at RT for 2–4 hours.
-
Quench with dilute HCl to break the aluminum complex.
-
Note: This method strongly favors ortho substitution due to the coordination of the incoming electrophile to the aluminum bound to the oxygen.
Safety & Handling (Critical)
CMMS is a hazardous reagent.[1][2] Strict adherence to safety protocols is mandatory.
-
Toxicity: CMMS is an alkylating agent (potential carcinogen) and highly toxic by inhalation.
-
Odor: It possesses a potent, disagreeable sulfide stench (threshold < 1 ppb).
-
Decontamination: All glassware and syringes must be treated with a Bleach (Hypochlorite) solution before removal from the fume hood. Bleach oxidizes the sulfide to a sulfoxide/sulfone, eliminating the smell and reducing toxicity.
Handling Checklist:
References
-
Tamura, Y., et al. (1978). "Reaction of this compound with aromatic compounds in the presence of Lewis acids." Tetrahedron Letters, 19(19), 1751-1754.
- Foundational text for the Lewis Acid c
- Wright, S. W. (1995). "The reaction of this compound with phenols." Journal of Heterocyclic Chemistry, 32, 1459.
-
Gassman, P. G., & Gruetzmacher, G. (1974). "Specific Ortho-Alkylation of Aromatic Amines." Journal of the American Chemical Society, 96(17), 5487–5495.
- Provides mechanistic context for sulfonium ion intermediates in arom
- Gross, H., & Höft, E. (1967). "Über -Halogenäther." Angewandte Chemie International Edition, 6(4), 335-348. Review of -halo ethers and sulfides in organic synthesis.
Sources
Application Notes and Protocols for the Prospective Use of Chloromethyl Methyl Sulfide in Protein Interaction Studies
A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following document outlines a prospective application of Chloromethyl Methyl Sulfide (CMMS) as a chemical cross-linker for the study of protein interactions. At the time of publication, the use of CMMS for this specific application is not a widely established or validated methodology. This guide is intended to provide a theoretical framework and a starting point for researchers interested in exploring novel cross-linking chemistries. The proposed protocols are based on the known reactivity of CMMS and general principles of protein cross-linking. Users should exercise caution and perform thorough validation experiments.
Introduction: The Quest for Novel Cross-Linking Chemistries
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for capturing transient and stable protein interactions, providing valuable structural insights.[1][2] The field is continually seeking new cross-linking reagents with unique properties, such as different spacer arm lengths, cleavable linkages, and novel reactivity profiles, to expand the toolkit for mapping protein interaction networks.[1]
This compound (CMMS), a reactive organosulfur compound, is well-established in organic synthesis for the introduction of the methylthiomethyl (MTM) protecting group for alcohols and carboxylic acids.[3] Its electrophilic nature suggests a potential for reaction with nucleophilic amino acid residues on protein surfaces. This application note explores the theoretical basis and proposes a hypothetical framework for the use of CMMS as a novel, short-range, non-cleavable cross-linker for studying protein interactions.
The Chemical Rationale: Prospective Mechanism of Action
This compound (CH₃SCH₂Cl) possesses a reactive chloromethyl group, making it a potent alkylating agent.[4] The proposed mechanism for its reaction with proteins involves the nucleophilic attack by amino acid side chains on the electrophilic carbon of the chloromethyl group.
Several amino acid residues could potentially react with CMMS:
-
Cysteine: The thiol group of cysteine is a strong nucleophile and is a likely primary target for alkylation by CMMS, forming a stable thioether linkage. Reagents containing chloromethyl groups have been shown to selectively modify cysteine and disulfide bonds.[5]
-
Lysine: The ε-amino group of lysine is another key nucleophile on protein surfaces that could react with CMMS to form a secondary amine.
-
Aspartate and Glutamate: The carboxyl groups of acidic residues are also potential nucleophiles, although their reactivity is generally lower than that of thiols and amines at physiological pH.
-
Histidine: The imidazole ring of histidine can also act as a nucleophile.
The reaction of CMMS with two proximal amino acid residues on interacting proteins would result in a covalent cross-link, effectively "freezing" the interaction for subsequent analysis.
Diagram: Proposed Reaction of CMMS with Nucleophilic Amino Acid Residues
Caption: Proposed mechanism of CMMS-mediated protein cross-linking.
Prospective Advantages and Considerations
The hypothetical use of CMMS as a cross-linker presents several potential advantages:
-
Short, Defined Spacer Arm: The resulting methylene bridge is a very short and rigid cross-link, providing high-resolution distance constraints for structural modeling.
-
Novel Reactivity: The reactivity of the chloromethyl group may target a different subset of amino acid residues compared to more common amine-reactive cross-linkers, thus providing complementary structural information.
-
Small and Membrane Permeable: The small size and hydrophobic nature of CMMS may allow it to penetrate cellular membranes for in vivo cross-linking studies.
However, several considerations and potential challenges must be addressed:
-
Reactivity and Specificity: The high reactivity of CMMS could lead to non-specific modifications and protein aggregation. Careful optimization of reaction conditions is crucial.
-
Toxicity: CMMS is a hazardous chemical and should be handled with appropriate safety precautions.[6][7] Its potential toxicity to living cells would need to be carefully assessed for in vivo applications.
-
Non-cleavable Nature: The resulting thioether or amine linkages are stable, which can complicate the analysis of cross-linked peptides by mass spectrometry. Specialized data analysis software would be required.
Proposed Experimental Protocols
The following protocols are hypothetical and should be used as a starting point for optimization.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example |
| This compound (CMMS) | ≥95% | Sigma-Aldrich |
| Purified Protein Complex | High purity | N/A |
| Cell Culture Medium (for in vivo) | Appropriate for cell line | Thermo Fisher Scientific |
| Lysis Buffer | RIPA or similar | Thermo Fisher Scientific |
| Quenching Reagent (e.g., Tris-HCl) | Molecular biology grade | Sigma-Aldrich |
| Dithiothreitol (DTT) | Proteomics grade | Thermo Fisher Scientific |
| Iodoacetamide (IAM) | Proteomics grade | Sigma-Aldrich |
| Trypsin | Proteomics grade | Promega |
| Mass Spectrometer | High-resolution Orbitrap | Thermo Fisher Scientific |
Protocol 1: In Vitro Cross-Linking of a Purified Protein Complex
This protocol describes a hypothetical procedure for cross-linking a purified protein complex with CMMS.
-
Preparation of Reagents:
-
Cross-Linking Reaction:
-
To 100 µL of the purified protein complex (at a concentration of 1-5 mg/mL in a suitable buffer such as PBS, pH 7.4), add CMMS from the stock solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.
-
-
Quenching the Reaction:
-
Add Tris-HCl to a final concentration of 50-100 mM to quench the unreacted CMMS.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Cross-Linking:
-
Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked proteins.
-
Diagram: In Vitro Cross-Linking Workflow
Caption: A hypothetical workflow for in vitro protein cross-linking with CMMS.
Protocol 2: In Vivo Cross-Linking in Cultured Cells
This protocol outlines a prospective approach for in vivo cross-linking.
-
Cell Culture:
-
Grow cells to 70-80% confluency in appropriate culture medium.
-
-
Cross-Linking:
-
Replace the culture medium with serum-free medium containing CMMS at a final concentration of 0.5-5 mM.
-
Incubate the cells at 37°C for 10-30 minutes.
-
-
Quenching and Cell Lysis:
-
Aspirate the CMMS-containing medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold PBS containing 50-100 mM Tris-HCl to quench the reaction and incubate for 10 minutes on ice.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Protein Extraction and Analysis:
-
Clarify the cell lysate by centrifugation.
-
The resulting protein extract can be analyzed by Western blotting or prepared for mass spectrometry analysis.
-
Sample Preparation for Mass Spectrometry
-
Protein Precipitation:
-
Precipitate the cross-linked protein sample using a chloroform/methanol extraction method to remove detergents and salts.
-
-
Reduction and Alkylation:
-
Resuspend the protein pellet in a buffer containing 8 M urea.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate free thiols with 55 mM iodoacetamide for 45 minutes in the dark.
-
-
In-Solution Digestion:
-
Dilute the urea concentration to less than 2 M.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized cross-linking data analysis software (e.g., pLink, MeroX, or similar) to identify the cross-linked peptides from the complex MS/MS spectra.
-
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care.[6][7]
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[8]
-
Toxicity: May cause skin, eye, and respiratory irritation.[6]
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
Conclusion and Future Perspectives
The use of this compound as a protein cross-linker is, at present, a theoretical concept. The proposed protocols in this application note are intended to serve as a foundation for researchers to explore this possibility. Significant experimental validation is required to determine the feasibility, efficiency, and specificity of CMMS as a cross-linking agent for protein interaction studies. Future work should focus on optimizing reaction conditions, characterizing the reactivity of CMMS with different amino acid residues, and developing robust analytical workflows for the identification of CMMS-cross-linked peptides. If successful, CMMS could represent a valuable addition to the chemical cross-linking toolkit, offering a novel, short-range cross-linker for high-resolution structural analysis of protein complexes.
References
-
Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo | Journal of Proteome Research. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Grokipedia. (n.d.). This compound. Retrieved from [Link]
-
Methylthiomethyl ethers: Their use in the protection and methylation of hydroxyl groups. (n.d.). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]
-
The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability. (n.d.). Retrieved from [Link]
-
Thiol Modifications in the Extracellular Space—Key Proteins in Inflammation and Viral Infection - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Persulfide reactivity in the detection of protein s-sulfhydration - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Intramolecular Thioether Crosslinking to Increase the Proteolytic Stability of Affibody Molecules - PubMed. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Methylthiomethyl ether. Retrieved from [Link]
-
Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed. (n.d.). Retrieved from [Link]
-
Proteopedia. (n.d.). Thioether protein crosslinks. Retrieved from [Link]
-
Protein Thiol Modifications Visualized In Vivo | PLOS Biology. (n.d.). Retrieved from [Link]
-
Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials - Cole DeForest Lab. (n.d.). Retrieved from [Link]
-
Methylthiomethyl, a new carboxyl protecting group in peptide synthesis - PubMed. (n.d.). Retrieved from [Link]
-
Proposed mechanisms of thioether crosslink formation in lantipeptides... - ResearchGate. (n.d.). Retrieved from [Link]
-
Insights on Chemical Crosslinking Strategies for Proteins - PMC - NIH. (n.d.). Retrieved from [Link]
-
Detection of reversible protein thiol modification | Request PDF. (n.d.). Retrieved from [Link]
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- 5. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crosslinking Reagents | Fisher Scientific [fishersci.com]
- 9. Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chloromethyl Methyl Sulfide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for chloromethyl methyl sulfide (CH₃SCH₂Cl) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As a key building block for introducing the methylthiomethyl (MTM) protecting group and in various other synthetic transformations, achieving high yield and purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with its preparation.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific issues you may encounter during the synthesis of this compound. The question-and-answer format is designed to provide direct, actionable solutions based on established chemical principles and field-proven insights.
Q1: My yield of this compound is consistently low. What are the most common causes?
A1: Low yield is a frequent issue, often stemming from suboptimal reaction conditions. The primary synthesis route, the electrophilic chlorination of dimethyl sulfide, is highly sensitive to several factors.[1] Let's break down the causality:
-
Inadequate Temperature Control: This is the most critical factor. The reaction is exothermic, and excessive heat promotes the formation of unwanted byproducts. For instance, when using sulfuryl chloride (SO₂Cl₂), maintaining a temperature range of -10°C to 0°C is essential for achieving yields that can exceed 85%.[1] With chlorine gas (Cl₂), the recommended range is 0°C to 5°C.[1]
-
Causality: At higher temperatures, the increased energy in the system can overcome the activation energy for competing reaction pathways, leading to over-chlorination or other side reactions. Precise temperature control ensures that the reaction selectively follows the desired kinetic pathway.
-
-
Choice and Purity of Chlorinating Agent: While both sulfuryl chloride and chlorine gas are effective, SO₂Cl₂ is often preferred for laboratory and industrial scale-up due to its liquid state, which allows for easier handling, better stoichiometry control, and enhanced safety compared to gaseous chlorine.[1] Impurities in either the chlorinating agent or the dimethyl sulfide starting material can interfere with the reaction or introduce contaminants.
-
Stoichiometry and Reagent Addition: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts. The rate of addition of the chlorinating agent is also crucial. A rapid, one-time addition can cause a sudden exotherm, leading to a loss of temperature control and a cascade of side reactions. A slow, controlled, dropwise addition is recommended to maintain the optimal temperature range.
Table 1: Optimal Conditions for Chlorination of Dimethyl Sulfide
| Parameter | Using Sulfuryl Chloride (SO₂Cl₂) | Using Chlorine Gas (Cl₂) | Rationale for Optimization |
| Temperature | -10°C to 0°C | 0°C to 5°C | Minimizes byproduct formation by controlling reaction exothermicity.[1] |
| Addition Method | Slow, dropwise addition | Slow, controlled bubbling | Prevents temperature spikes and localized high concentrations of the chlorinating agent. |
| Solvent | Typically neat, or an inert solvent like CH₂Cl₂ | Inert solvent (e.g., CCl₄, CH₂Cl₂) | Helps to dissipate heat and control reaction rate. |
| Expected Yield | >85% | Variable, often lower than SO₂Cl₂ | SO₂Cl₂ offers better control, leading to higher and more consistent yields.[1] |
Q2: I am observing a significant amount of an unknown byproduct. What could it be and how can I minimize it?
A2: The presence of significant byproducts is typically linked to a loss of reaction control, particularly temperature. In the synthesis of α-chloro sulfides, a common side reaction is over-chlorination. One potential byproduct is bis(chloromethyl) sulfide, which is a known potent carcinogen and should be handled with extreme caution.[4]
Minimization Strategies:
-
Strict Temperature Adherence: As detailed in Q1, maintaining the reaction within the recommended low-temperature window is the most effective way to suppress the formation of byproducts.[1][5]
-
Controlled Reagent Addition: Ensure the chlorinating agent is added slowly and steadily to prevent any temperature surges that could favor side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents potential side reactions with atmospheric moisture and oxygen.
Diagram: Desired Reaction vs. Side Reaction
This diagram illustrates the primary pathway for the synthesis of this compound and a potential competing pathway leading to a dichlorinated byproduct, emphasizing the importance of controlled conditions.
Caption: Main synthesis routes to this compound.
Q2: Which chlorinating agent is better: sulfuryl chloride or chlorine gas?
A2: For most applications, sulfuryl chloride (SO₂Cl₂) is the superior choice .
-
Yield and Control: SO₂Cl₂ generally provides higher and more reproducible yields because it is a liquid, allowing for precise addition and better temperature management. [1]* Safety and Handling: Gaseous chlorine is more hazardous to handle and requires specialized equipment for accurate measurement and delivery. Liquid SO₂Cl₂ is significantly easier and safer to manage in a standard laboratory or industrial setting. [1]* Scalability: The advantages in handling and control make the SO₂Cl₂ method more readily scalable for larger production runs. [1]
Q3: What are the key safety precautions when working with this compound and its reagents?
A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) before starting any work.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling vapors. This compound may cause respiratory irritation. [6]* Flammability: The compound is a highly flammable liquid. [6]Keep it away from ignition sources.
-
Toxicity and Handling: It is an irritant to the skin and eyes. [6]Furthermore, it is structurally related to sulfur mustards and should be treated as a potentially hazardous alkylating agent. [7]Avoid all direct contact.
-
Reagents: Chlorinating agents like SO₂Cl₂ and Cl₂ are corrosive and toxic. Handle them with extreme care according to established safety protocols.
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity and confirm the identity of your synthesized this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining purity and identifying any volatile byproducts. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show two distinct signals: a singlet for the methyl (CH₃) group and a singlet for the methylene (CH₂) group with characteristic chemical shifts.
-
¹³C NMR: Will confirm the presence of the two different carbon atoms in the molecule. [6]* Infrared (IR) Spectroscopy: Can be used to identify characteristic functional group vibrations. [6]* Refractive Index: Measuring the refractive index of the purified liquid and comparing it to the literature value (n²⁰/D ≈ 1.498) can be a quick check of purity. [2][3]
-
References
-
Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]
-
Journal of the Indian Chemical Society. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ether, chloromethyl methyl. Retrieved from [Link]
-
Grokipedia. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (2007). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Retrieved from [Link]
-
ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Managing the Unpleasant Odor of Chloromethyl Methyl sulfide
Welcome to the technical support center for handling Chloromethyl methyl sulfide (CMMS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly odorous reagent. Our goal is to provide you with actionable, scientifically-grounded strategies to mitigate odor, ensuring a safer and more pleasant laboratory environment. The information herein is structured in a practical question-and-answer format to directly address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have such a potent and unpleasant odor?
A1: The intense smell of this compound (CH₃SCH₂Cl) is characteristic of many volatile organosulfur compounds.[1] The key reasons are:
-
High Volatility: CMMS has a boiling point of 105 °C and is a highly flammable liquid, meaning it evaporates easily at room temperature.[2][3] This allows the odor-causing molecules to readily disperse into the air.
-
Low Odor Detection Threshold: The human olfactory system is exceptionally sensitive to thioethers and other sulfur-containing compounds.[4][5] We can detect them at concentrations in the parts-per-billion range, far below levels that might pose an immediate toxic threat.[6] This evolutionary sensitivity is thought to help detect decaying organic matter.[5][7]
-
Sulfur Atom: The sulfur atom in the thioether group is the primary source of the odor. Its chemistry is distinct from its oxygen analog (ether), leading to the characteristic "sulfurous" smell.[8]
Q2: Beyond the smell, what are the primary safety hazards of CMMS?
A2: While the stench is its most notable feature, CMMS is a hazardous chemical.[3] According to its Safety Data Sheet (SDS), the primary hazards include:
-
Flammability: It is a highly flammable liquid and vapor with a flash point of 17 °C (62.6 °F).[2][9] All work must be conducted away from ignition sources.[2][9][10]
-
Irritation: It is classified as a skin, eye, and respiratory irritant.[2][3][9] Direct contact and inhalation of vapors must be strictly avoided.[9][11]
-
Toxicity: While specific long-term toxicity data is limited, related organosulfur compounds are known to be toxic.[12] It is prudent to handle CMMS with the assumption of significant toxicity.
All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[3][9]
Q3: What is the first thing I should do if I detect a strong CMMS odor in the lab?
A3: A strong odor indicates a containment failure. Follow this decision-making process:
Caption: Decision tree for responding to a CMMS odor event.
Troubleshooting Guide: Odor Management During Experiments
Q4: My entire fume hood smells of CMMS even during a closed-system reaction. What's causing this and how can I fix it?
A4: This is a common issue caused by fugitive emissions from joints, septa, and exhaust lines. The solution is proactive containment and scrubbing.
Causality: Even in a seemingly closed system, minute leaks from ground-glass joints, rubber septa, or the needle vent can release enough volatile CMMS to cause a powerful odor. The gas exhaust from the reaction (e.g., nitrogen or argon) carries CMMS vapor out.
Solution: Implement a Bleach Scrubber/Trap. Before starting your reaction, direct the exhaust gas from your reaction manifold or condenser through a bubbler containing a bleach solution. This actively neutralizes the exiting vapors.[13][14][15]
Experimental Protocol: Setting Up an Exhaust Gas Scrubber
-
Prepare the Scrubber Solution: In a glass gas-washing bottle (bubbler), prepare a 10-20% solution of commercial bleach (sodium hypochlorite) in water.[14][15] A 1:1 mixture can also be used for high-throughput applications.[15]
-
Connect the Tubing: Using chemically resistant tubing, connect the gas outlet of your reaction apparatus (e.g., the top of the reflux condenser) to the inlet stem of the gas-washing bottle. Ensure the connection is secure.
-
Ensure Safe Venting: The outlet of the gas-washing bottle should be vented towards the back of the fume hood.[15]
-
Monitor Flow Rate: During the reaction, maintain a gentle gas flow (e.g., 1-2 bubbles per second) to ensure efficient trapping without causing suck-back of the bleach solution.[15]
-
Disposal: At the end of the experiment, the bleach solution should be disposed of as hazardous waste according to your institution's guidelines.
Caption: Workflow for scrubbing CMMS vapors from reaction exhaust.
Q5: The odor becomes overwhelming during the work-up and extraction phase. How can I manage this?
A5: The work-up phase, which often involves transferring solutions in open containers like separatory funnels, is the point of highest potential odor release.[15] The strategy here is rapid quenching and neutralization.
Causality: Transferring and washing the reaction mixture exposes a large surface area of the CMMS-containing organic layer to the air, maximizing volatilization.
Solution: Pre-treat the Quenching Solution. Instead of quenching your reaction with plain water or brine, use a dilute bleach solution. This will oxidize and neutralize a significant portion of the residual CMMS and other smelly byproducts directly in the work-up vessel.
Experimental Protocol: Oxidative Quenching and Work-up
-
Prepare Quenching Solution: Prepare a cold (~0-5 °C) 5-10% aqueous solution of sodium hypochlorite (bleach).
-
Initial Quench: After the reaction is complete, cool the reaction flask in an ice bath. Slowly add the cold bleach solution to the stirring reaction mixture. Caution: This can be exothermic. Add slowly. The bleach will oxidize the reactive sulfide to a non-volatile and odorless sulfoxide or sulfone.
-
Extraction: Proceed with your standard extraction procedure. The bulk of the odor will have been neutralized.
-
Wash Glassware Immediately: All contaminated glassware, including the separatory funnel, should be immediately rinsed with a bleach solution before conventional washing.[13][16]
Q6: How should I properly dispose of CMMS waste and decontaminate glassware to prevent lingering odors?
A6: Improper disposal and cleaning are the primary causes of persistent lab odors. All waste must be segregated and neutralized.
Causality: Trace amounts of CMMS left in waste containers or adsorbed onto glassware surfaces will continuously off-gas, creating a pervasive smell.
Solution: Dedicated, Neutralizing Waste & Cleaning Procedures.
Waste Handling:
-
Segregate Waste: Maintain separate, clearly labeled waste containers for CMMS-contaminated solids (e.g., silica gel, drying agents) and liquids.
-
Neutralize Liquid Waste: Before sealing the container, add a volume of bleach equivalent to ~20% of the liquid waste volume to neutralize the contents. Vent the container in the hood for a short period to allow any initial reaction to subside before sealing.
-
Double-Bag Solid Waste: Contaminated solid waste like gloves and bench paper should be placed in a plastic bag, which is then sealed and placed inside a second bag for disposal.[11]
Glassware Decontamination:
-
Pre-Rinse: Immediately after use, rinse all glassware with an oxidizing solution. A 10-20% bleach solution is highly effective.[13][14][16] For stubborn residues, an alkaline potassium permanganate solution can be used, followed by an oxalic acid rinse to remove MnO₂ stains.[13]
-
Soak: Submerge the rinsed glassware in a dedicated "bleach bath" (a labeled tub in the fume hood containing 10-20% bleach) for at least one hour.[14][15]
-
Final Wash: After soaking, remove the glassware and proceed with your standard washing and drying procedure.
Table 1: Comparison of Decontamination Agents for CMMS Odor
| Agent | Concentration | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium Hypochlorite (Bleach) | 10-20% Aqueous | Oxidation of sulfide to sulfoxide/sulfone[8] | Highly effective, inexpensive, readily available[13] | Corrosive to metals; can react with other chemicals (e.g., acetone to form chloroform)[16] |
| Hydrogen Peroxide | 3-10% Aqueous | Oxidation | Less corrosive than bleach | Can be less effective than bleach for some sulfides; may require a catalyst[14] |
| Potassium Permanganate | Dilute alkaline solution | Strong Oxidation | Very effective for stubborn residues[13] | Stains glassware with MnO₂ (removable with acid); more hazardous to handle |
| Activated Carbon | Solid | Adsorption | Good for passive vapor control in hoods or waste containers[11] | Not suitable for liquid decontamination; finite capacity |
Personal Protective Equipment (PPE)
Q7: What specific PPE is required when working with this compound?
A7: Standard laboratory PPE is insufficient. Due to the high volatility and irritant nature of CMMS, enhanced protection is mandatory.[2][9]
Caption: Essential PPE components for handling CMMS.
-
Body Protection: A flame-resistant lab coat should be worn at all times.[17] For large-scale work, a chemical-resistant apron is recommended.[17][18]
-
Hand Protection: Double-gloving is essential. Use a robust glove material like neoprene or butyl rubber as the outer glove, with a standard nitrile glove underneath.[17][19] Gloves must be inspected before use and disposed of immediately after contamination.[9]
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required.[9][18] Standard safety glasses are not sufficient. If there is a significant splash risk, a full-face shield should be worn over the goggles.[17]
-
Respiratory Protection: All work must be performed within a properly functioning chemical fume hood.[6] For emergency situations like a large spill outside of a hood, a respirator with an organic vapor/acid gas cartridge is necessary.
References
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Mustard gas. Wikipedia. [Link]
-
Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds. PMC. [Link]
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SAFETY DATA SHEET - this compound. (2010). Thermo Fisher Scientific. [Link]
-
Structure-odor correlations in homologous series of alkanethiols and attempts to predict odor thresholds by 3D-QSAR studies. (2015). PubMed. [Link]
-
Smelling Sulfur: Discovery of a Sulfur-Sensing Olfactory Receptor that Requires Copper. (2013). ACS Publications. [Link]
-
Structure–Odor Correlations in Homologous Series of Alkanethiols and Attempts To Predict Odor Thresholds by 3D-QSAR Studies. ResearchGate. [Link]
-
Structure-odor correlations in homologous series of alkanethiols and attempts to predict odor thresholds by 3d-qsar studies. (2015). Leibniz-LSB@TUM. [Link]
- Method for neutralizing offensive chemical odors.
-
Design, Principle of Operation, Sulfuric Acid and Tank Vent Scrubber. Torch-Air. [Link]
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Removal of Smelly Thiol via Extraction? Reddit. [Link]
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Personal Protective Equipment. OPCW. [Link]
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Anyone here experienced with sulfur compounds? Reddit. [Link]
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Compact & laboratory scrubber. GEA. [Link]
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Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
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This compound. PubChem. [Link]
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Lab- and pilot-scale wet scrubber study on the redox-mediated simultaneous removal of NO and SO2 using a CaCO3-Based slurry with KI as a redox catalyst. ResearchGate. [Link]
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Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. (2022). Royal Society of Chemistry. [Link]
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Oxidation of Hydrogen Sulfide by Quinones: How Polyphenols Initiate Their Cytoprotective Effects. (2021). PMC. [Link]
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How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
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Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
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Containing a Smelly Sulfur Experiment. (2015). YouTube. [Link]
-
Avoid Bad Sulfur Smell. Reddit. [Link]
-
Hydrogen Sulfide Gas Scrubber. (2019). DeLoach Industries. [Link]
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Sulfuric Acid Scrubbers. Pollution Systems. [Link]
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Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use. PubMed. [Link]
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Smelless/Stable/Sustainable Sulfur Chemistry. Chinese Chemical Society. [Link]
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Hydrogen sulfide. Wikipedia. [Link]
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Sulfide Oxidation Evidences the Immediate Cellular Response to a Decrease in the Mitochondrial ATP/O2 Ratio. ResearchGate. [Link]
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Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]
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Handling Odorous Materials. Endeavour Speciality Chemicals. [Link]
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Sulfide Oxidation Evidences the Immediate Cellular Response to a Decrease in the Mitochondrial ATP/O2 Ratio. PMC. [Link]
-
How to reduce thiol stink? Reddit. [Link]
-
Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. [Link]
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How to avoid static discharge when handling Chloromethyl methyl sulfide
Technical Support Center: Safe Handling of Chloromethyl Methyl Sulfide
A Guide to Preventing Static Discharge in Research and Development
Troubleshooting Guide: Mitigating Static Discharge Risks
This section addresses specific issues that may arise during your experiments, providing actionable solutions grounded in established safety protocols.
Scenario 1: You observe or feel a static shock when handling a container of this compound.
-
Immediate Action: Stop the procedure immediately. Move away from the immediate area. Do not attempt to open or pour the solvent.
-
Root Cause Analysis: A static shock indicates a significant buildup of electrostatic charge on your person or on the equipment. This is a high-risk situation as the energy of the discharge could be sufficient to ignite the flammable vapors of this compound. The environment is likely too dry (low humidity), and proper grounding procedures have not been followed.
-
Solution:
-
Increase Humidity: If possible, increase the relative humidity in the laboratory to above 30%.[1] This will not eliminate the charge but will hinder its ability to discharge.[1]
-
Personal Grounding: Ensure you are properly grounded. Use an anti-static wrist strap connected to a verified earth ground.[2] If unavailable, momentarily touch a grounded metal object (like a water pipe, avoiding fire sprinkler lines) away from the flammable liquid to dissipate personal static charge.[3]
-
Equipment Grounding: Verify that all conductive equipment, including containers, funnels, and receiving vessels, are properly bonded and grounded.[4][5]
-
Review Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including a flame-resistant lab coat and anti-static or static-dissipating footwear.[3] Avoid synthetic clothing which can generate more static electricity.[3]
-
Scenario 2: You are transferring this compound and notice the liquid is splashing significantly.
-
Immediate Action: Reduce the pouring or pumping speed immediately to minimize splashing.
-
Root Cause Analysis: Splashing and turbulence during the transfer of flammable liquids can significantly increase the generation of static electricity.[6] This is a common issue when pouring from a height or at a high flow rate.
-
Solution:
-
Minimize Drop Distance: Pour from the lowest possible height.
-
Use a Dip Tube: When transferring to a larger container, use a grounded metal or conductive dip tube that extends to the bottom of the receiving container. This allows for bottom-filling, which minimizes splashing and turbulence.
-
Control Flow Rate: Dispense liquids slowly and carefully.[3] The National Fire Protection Association (NFPA) recommends a flow velocity of less than 1 meter per second until the fill pipe is submerged.[7]
-
Scenario 3: You need to filter this compound before use.
-
Immediate Action: Assess the entire filtration setup for proper grounding and bonding before proceeding.
-
Root Cause Analysis: The movement of a liquid through a filter medium is a significant generator of static electricity.[8] If any part of the setup is not properly grounded, a dangerous charge can accumulate.
-
Solution:
-
Use Conductive Tubing: If using tubing, ensure it is conductive and properly bonded to both the dispensing and receiving containers.
-
Ground the Funnel: If using a funnel, it must be metal and bonded to the receiving container.
-
Ensure a Complete Circuit: The dispensing container, the filtration apparatus (including any metal components), and the receiving container must all be bonded together and connected to a verified earth ground.
-
Frequently Asked Questions (FAQs)
Q1: What is static electricity and why is it a particular concern with this compound?
A: Static electricity is an electrical charge that builds up on the surface of a material due to friction or separation of dissimilar materials.[8][9] this compound is a highly flammable liquid, as indicated by its Safety Data Sheet (SDS).[10][11] When this solvent is moved, poured, or agitated, it can generate a static charge.[6] If this charge accumulates to a high enough potential, it can discharge as a spark. If this spark occurs in the presence of flammable vapors, it can lead to a fire or explosion.[6]
Q2: What is the difference between "grounding" and "bonding"?
A:
-
Bonding is the process of connecting two or more conductive objects with a conductor to equalize their electrical potential.[6][12] This prevents a static spark from jumping between the objects.
-
Grounding (or "earthing") is the process of connecting one or more conductive objects to the earth, ensuring they are at zero electrical potential.[4][6]
In practice, both are crucial. You must first bond all containers and equipment in the transfer process together, and then connect the entire bonded system to a verified earth ground.[4][5]
Q3: Can I use plastic or glass containers when handling this compound?
A: The use of non-conductive containers like plastic or glass is strongly discouraged for transferring flammable liquids, as they can accumulate static charge on their surface and in the liquid itself.[8][13] If small quantities must be handled in glass, it should be done in a fume hood, and the transfer should be performed with a grounded dip tube or by pouring from a bonded and grounded metal container with a grounded nozzle in contact with the glass vessel.
Q4: What are the key environmental factors that affect static electricity generation?
A: The primary environmental factor is humidity.[14] Dry conditions, especially in winter or in climate-controlled environments, significantly increase the potential for static charge generation and accumulation.[15] Maintaining a relative humidity above 30% can help to dissipate static charges more readily.[1]
Q5: What personal protective equipment (PPE) should I wear to minimize static risks?
A: In addition to standard chemical safety PPE (goggles, gloves, lab coat), consider the following for static control:
-
Footwear: Wear static-dissipating or conductive shoes.[3]
-
Clothing: Avoid synthetic fabrics like polyester and nylon. Opt for cotton or other natural fibers. A flame-resistant lab coat is also recommended.[3]
-
Gloves: While most standard laboratory gloves are not conductive, some specialized anti-static gloves are available. Nitrile gloves are generally considered to be inherently anti-static.[16]
Experimental Protocol: Grounding and Bonding for Solvent Transfer
This protocol outlines the essential steps for safely transferring this compound from a larger storage container to a smaller reaction vessel.
Materials:
-
Dispensing container (e.g., metal drum) of this compound
-
Receiving container (e.g., metal safety can or reaction vessel)
-
Grounding and bonding wires with appropriate clamps (e.g., braided copper)
-
Verified earth ground point (e.g., copper water pipe, building ground)
-
Personal protective equipment (as outlined in the FAQ)
Procedure:
-
Area Preparation:
-
Grounding the Dispensing Container:
-
Attach one clamp of a grounding wire to a clean, unpainted metal part of the dispensing container.
-
Attach the other clamp of the same wire to the verified earth ground.
-
-
Bonding the Containers:
-
Attach one clamp of a bonding wire to a clean, unpainted metal part of the dispensing container.
-
Attach the other clamp of the same wire to a clean, unpainted metal part of the receiving container.
-
-
Personal Grounding:
-
Before starting the transfer, discharge any personal static buildup by touching a grounded object.[3]
-
-
Solvent Transfer:
-
Ensure the nozzle or tap of the dispensing container is in metal-to-metal contact with the receiving container's opening.
-
Begin the transfer slowly to minimize splashing.[6]
-
Maintain contact between the containers throughout the transfer.
-
-
Completion and Disconnection:
-
Once the transfer is complete, securely close both containers.
-
Disconnect the wires in the reverse order of connection: first the bonding wire, then the grounding wire.
-
Visualization of Safety Workflow
The following diagram illustrates the decision-making process and necessary actions for ensuring an electrostatically safe environment when handling this compound.
Caption: Workflow for static discharge risk mitigation.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Hazard Classification | Highly flammable liquid and vapour (H225) | [10] |
| Flash Point | < 100°F (GHS Category 1, 2, and 3) | [6][18] |
| Recommended Humidity | > 30% RH | [1] |
| Recommended Flow Velocity | < 1 m/s until dip pipe is submerged | [7] |
| OSHA Storage Limit (outside cabinet) | ≤ 10 gallons (in approved containers) | [19] |
References
-
NFPA 77: Recommended Practice on Static Electricity 2014 ed. . National Fire Protection Association. Available at: [Link]
-
Proper Grounding and Bonding Procedures . Gemini Industries, Inc. Available at: [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide: N-Chlorosuccinimide vs. Sulfuryl Chloride in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a chlorinating agent is a critical decision that dictates reaction outcomes, selectivity, and safety. Among the plethora of available reagents, N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂) are two of the most prominent, yet functionally distinct, options. This guide provides an in-depth, objective comparison of their performance, grounded in mechanistic principles and supported by experimental data, to empower chemists in making the most informed selection for their synthetic challenges.
Reagent Profiles: At a Glance
Before delving into specific applications, it is crucial to understand the fundamental characteristics of each reagent. Their physical properties and inherent reactivity profiles are the first indicators of their synthetic utility.
N-Chlorosuccinimide (NCS) is a white crystalline solid, a feature that makes it exceptionally easy to handle, weigh, and store compared to many liquid or gaseous reagents.[1][2] Its true power lies in its dualistic nature; it can act as a source of either electrophilic chlorine (Cl⁺) or a chlorine radical (Cl•), a versatility that is dictated by the reaction conditions.[3] This allows for a broad scope of applications, from the chlorination of electron-rich systems to radical-mediated allylic substitutions.[4][5]
Sulfuryl Chloride (SO₂Cl₂) is a colorless, fuming liquid with a pungent odor.[6] It is primarily valued as a convenient liquid source of chlorine for radical chlorination reactions.[6][7] While it can participate in other transformations, its dominant utility is in free-radical processes, often initiated by light or a chemical initiator like AIBN.[8] Its high reactivity and gaseous byproducts necessitate more stringent handling protocols.[9]
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Physical Form | White crystalline solid[10] | Colorless to pale yellow fuming liquid[10] |
| Primary Reactivity | Electrophilic (Cl⁺) & Radical (Cl•) Source[3] | Radical (Cl•) Source[8] |
| Handling | Relatively easy and safe to handle[10] | Corrosive, moisture-sensitive, toxic liquid[10] |
| Key Byproducts | Succinimide (water-soluble solid)[10] | HCl and SO₂ (corrosive, toxic gases)[10] |
| Molecular Weight | 133.53 g/mol [1] | 134.97 g/mol [6] |
The Mechanistic Dichotomy: Radical vs. Electrophilic Pathways
The choice between NCS and SO₂Cl₂ often comes down to the desired reaction mechanism. While both can generate chlorine radicals, only NCS serves as a practical source for electrophilic chlorine in many contexts.
N-Chlorosuccinimide's Versatility: NCS's reactivity is a function of the reaction environment. In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, typically in non-polar solvents like CCl₄, NCS undergoes homolytic cleavage to generate a succinimidyl radical, which propagates a chlorine radical chain reaction. Conversely, under polar or acidic conditions, the N-Cl bond is polarized, making the chlorine atom electrophilic and susceptible to attack by nucleophiles like enols, enolates, or activated aromatic rings.[2]
Caption: Dual mechanistic pathways of N-Chlorosuccinimide (NCS).
Sulfuryl Chloride's Radical Dominance: SO₂Cl₂ is the quintessential reagent for free-radical chlorination. The reaction proceeds via a well-established chain mechanism initiated by the homolysis of the S-Cl bond or, more commonly, by a radical initiator.[8] The resulting chlorine radical abstracts a hydrogen atom, and the subsequent alkyl radical reacts with SO₂Cl₂ to propagate the chain, releasing SO₂ and HCl as gaseous byproducts.[6][11]
Caption: Free-radical chain mechanism for chlorination with SO₂Cl₂.
Comparative Performance in Key Synthetic Transformations
The practical differences between NCS and SO₂Cl₂ are most evident when comparing their performance in specific reaction classes.
Allylic and Benzylic Chlorination
This transformation is a stronghold for both reagents, as both can operate under radical conditions.
-
NCS: The Wohl-Ziegler reaction using NCS is a classic method for achieving high selectivity for allylic and benzylic C-H bonds. The reaction's advantage lies in the low concentration of chlorine radicals maintained, which minimizes competing reactions like addition to double bonds. The solid succinimide byproduct is easily removed by filtration.
-
SO₂Cl₂: Sulfuryl chloride is also highly effective for these chlorinations, typically initiated with AIBN.[6][7] It can be a more aggressive reagent, and careful control of stoichiometry and temperature is necessary to avoid side reactions.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Toluene | NCS | AIBN, CCl₄, Reflux | ~64% (Benzyl Chloride) | |
| Toluene | SO₂Cl₂ | AIBN, Benzene, 80 °C | High Yield | [6][7] |
| Cyclohexene | NCS | AIBN, CCl₄, Reflux | ~60% (3-Chlorocyclohexene) | |
| Cyclohexene | SO₂Cl₂ | AIBN, CCl₄, Reflux | Good Yield | [6] |
α-Chlorination of Ketones and Carbonyls
This reaction highlights the mechanistic divergence of the two reagents.
-
NCS: NCS is highly effective for the α-chlorination of carbonyl compounds. The reaction proceeds through an enol or enolate intermediate, which acts as a nucleophile, attacking the electrophilic chlorine of NCS. The pathway can be catalyzed by either acid (promoting enol formation) or base (promoting enolate formation), offering excellent control. This mildness makes it superior for complex and sensitive molecules.[12]
-
SO₂Cl₂: Sulfuryl chloride readily chlorinates the α-position of carbonyls and other activating groups.[6][13] The reaction can proceed via a radical pathway or an acid-catalyzed enol mechanism, as the byproduct HCl can act as a catalyst. It is often more powerful but less selective than NCS, with a higher risk of dichlorination.
Comparative Experimental Protocols: α-Chlorination of Acetophenone
Method A: Using N-Chlorosuccinimide (NCS) [12]
-
To a stirred solution of acetophenone (1.0 mmol) in methanol (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Add N-chlorosuccinimide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature, monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water (20 mL) and extract with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield α-chloroacetophenone.
Method B: Using Sulfuryl Chloride (SO₂Cl₂)
-
Dissolve acetophenone (1.0 mmol) in a suitable inert solvent like dichloromethane (10 mL) in a round-bottom flask equipped with a dropping funnel and a gas outlet to a scrubber (for HCl and SO₂).
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (1.0-1.1 mmol) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC/GC).
-
Carefully quench the reaction by slowly adding it to cold water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Reactions with Alcohols: Oxidation vs. Substitution
The reaction with alcohols is a defining point of differentiation.
-
SO₂Cl₂: Sulfuryl chloride can be used to convert alcohols into the corresponding alkyl chlorides.[6][7] This reaction is often less common than using thionyl chloride (SOCl₂) but remains a viable method.
-
NCS: NCS is a cornerstone reagent in the Corey-Kim oxidation , which converts primary and secondary alcohols to aldehydes and ketones, respectively.[14][15][16] In this process, NCS activates dimethyl sulfide (DMS) to form an electrophilic sulfur species. The alcohol adds to this species, and subsequent elimination mediated by a base (like triethylamine) yields the oxidized product.[17][18] It is important to note that for allylic and benzylic alcohols, this reaction can lead to the corresponding chlorides if the base is not added promptly.[14][16]
Caption: General workflow for the Corey-Kim Oxidation.
Safety and Handling: A Critical Comparison
The operational safety and handling requirements for NCS and SO₂Cl₂ differ significantly and must be a primary consideration in reagent selection.
| Parameter | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Primary Hazards | Harmful if swallowed, causes severe skin burns and eye damage.[1][19][20] | Fatal if inhaled, causes severe skin burns and eye damage, corrosive to the respiratory tract.[9][21] |
| Reactivity | Stable solid, but can react violently with some materials (e.g., amines, alcohols under certain conditions).[5][22] | Reacts violently with water, releasing HCl and H₂SO₄.[6][13] Decomposes upon heating.[6] |
| Required PPE | Standard gloves, safety glasses/face shield, lab coat.[19] | Chemical-resistant gloves, chemical splash goggles and face shield, lab coat, work under a chemical fume hood. Respiratory protection may be required.[23] |
| Storage | Store in a cool, dry, well-ventilated place away from moisture and light.[1][19] | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances, especially water.[23] |
| Byproduct Disposal | Succinimide is a water-soluble, relatively non-hazardous solid.[10] | Byproducts (HCl, SO₂) are toxic and corrosive gases that must be scrubbed or neutralized.[10][11] |
Conclusion: Making the Right Choice
The selection between N-Chlorosuccinimide and Sulfuryl Chloride is not a matter of which is "better," but which is the right tool for the job.
Choose N-Chlorosuccinimide (NCS) when:
-
Mild reaction conditions and high selectivity are paramount.
-
The target transformation is an electrophilic chlorination (e.g., α-to a ketone).
-
You are performing an oxidation, such as the Corey-Kim reaction.
-
Ease of handling and safer, solid byproducts are a priority, particularly in complex, multi-step syntheses.
Choose Sulfuryl Chloride (SO₂Cl₂) when:
-
A powerful, inexpensive source of chlorine for free-radical chlorination is needed.[10]
-
The substrate is a less reactive alkane.
-
The conversion of an alcohol to an alkyl chloride is the desired outcome.
-
The laboratory is fully equipped to handle corrosive, water-reactive liquids and to scrub acidic gaseous byproducts.
Ultimately, a deep understanding of the underlying reaction mechanisms, combined with a thorough assessment of the substrate's nature and the available safety infrastructure, will guide the synthetic chemist to the optimal choice, ensuring an efficient, selective, and safe transformation.
References
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Kim oxidation. Retrieved from [Link]
-
Market Publishers. (2024, December 11). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, March 1). N-Chlorosuccinimide: A Comprehensive Overview. Retrieved from [Link]
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Yufeng. (n.d.). Sulfuryl chloride. Retrieved from [Link]
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chemeurope.com. (n.d.). Sulfuryl chloride. Retrieved from [Link]
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Online Organic Chemistry Tutor. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]
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SynArchive. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]
-
The Efficacy and Applications of N-Chlorosuccinimide: A Comprehensive Insight. (2024, December 3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Selective Selenocatalytic Allylic Chlorination. Retrieved from [Link]
-
Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
PubChem. (n.d.). Chlorosuccinimide. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Selenocatalytic Allylic Chlorination. Organic Letters. Retrieved from [Link]
-
American Chemical Society. (n.d.). Chlorination of aluminum using low-temperature sulfur chloride reagents. Retrieved from [Link]
-
ACS Publications. (2013, January 15). N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]
-
Sdfine. (n.d.). Sulphuryl chloride Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Isomerization/chlorination of primary allylic alcohols... [Scientific Diagram]. Retrieved from [Link]
-
RSC Publishing. (2004, February 3). A practical improvement of odorless Corey–Kim and Swern oxidations. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. Retrieved from [Link]
-
Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. Retrieved from [Link]
-
YouTube. (2020, November 18). Experience the DMSO Magic: Swern, Corey-Kim, and Pfitzner-Moffatt Oxidation Revealed! Retrieved from [Link]
-
RSC Publishing. (n.d.). A practical improvement of odorless Corey–Kim and Swern oxidations. Retrieved from [Link]
-
SURU Chemical. (2025, April 16). How N-chlorosuccinimide Is Used to Create Halogenated Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 22). Chlorination by SOCl2 vs SO2Cl2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Retrieved from [Link]
-
Edinburgh Research Explorer. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide. Retrieved from [Link]
-
ACS Publications. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]
-
Synthesis. (n.d.). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Retrieved from [Link]
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Technical Comparison Guide: 1H and 13C NMR Analysis of Chloromethyl Methyl Sulfide
This guide details the 1H and 13C NMR analysis of Chloromethyl Methyl Sulfide (CMMS) , a critical reagent for introducing the methylthiomethyl (MTM) protecting group. It compares the spectral characteristics of CMMS against its oxygenated analog, Chloromethyl Methyl Ether (MOM-Cl) , and common impurities, providing a robust framework for structural verification and purity assessment.
Executive Summary
This compound (CMMS) (CAS: 2373-51-5) is a specialized organosulfur reagent used primarily to protect hydroxyl groups as methylthiomethyl (MTM) ethers. Unlike the related methoxymethyl (MOM) ethers derived from MOM-Cl, MTM ethers offer unique stability profiles, particularly under acidic conditions, and can be cleaved specifically using thiophilic reagents (e.g., Ag+, Hg2+).
However, the "performance" of CMMS in synthesis relies heavily on its purity. As a reactive alkylating agent, it is prone to hydrolysis and dimerization. This guide establishes NMR spectroscopy as the gold standard for validating CMMS quality, distinguishing it from degradation products (dimethyl sulfide, formaldehyde) and structural analogs (MOM-Cl).
Structural & Theoretical Basis
The distinct NMR signature of CMMS arises from the electronegativity difference between Sulfur (
-
Shielding Effect: Sulfur is less electronegative than Oxygen. Consequently, the methylene protons (
) and methyl protons ( ) in CMMS are more shielded (appear upfield) compared to MOM-Cl. -
Diagnostic Value: This upfield shift allows researchers to instantly differentiate CMMS from MOM-Cl or other oxygenated contaminants, which is critical when reagents are stored or labeled ambiguously.
Comparative NMR Analysis
The following data benchmarks CMMS against MOM-Cl and common impurities. All values are reported for CDCl₃ at 298 K.
1H NMR Benchmark (Proton)
The 1H NMR spectrum of pure CMMS exhibits two distinct singlets.
| Compound | Structure | Signal A: | Signal B: | Multiplicity | Key Differentiator |
| CMMS | 4.72 | 2.30 | Singlet | Methylene is ~0.7 ppm upfield of MOM-Cl. | |
| MOM-Cl | 5.46 | 3.51 | Singlet | Significant deshielding due to Oxygen. | |
| Dimethyl Sulfide | N/A | 2.12 | Singlet | Common precursor/impurity. Close to CMMS methyl peak. | |
| Bis(methylthio)methane | 3.62 | 2.15 | Singlet | Byproduct of synthesis. Methylene is distinct. |
Analysis Insight:
-
Purity Check: Watch the 2.0 – 2.2 ppm region. A singlet at 2.12 ppm indicates residual Dimethyl Sulfide (DMS).
-
Hydrolysis Monitor: Broad peaks or signals near 9.6 ppm (Formaldehyde) and 1.3 ppm (Methanethiol) indicate moisture contamination and hydrolysis.
13C NMR Benchmark (Carbon)
Carbon NMR provides a wider spectral window, eliminating ambiguity between alkyl impurities.
| Compound | Signal A: | Signal B: | Performance Note |
| CMMS | ~48.0 | ~16.0 | Distinctly shielded methylene carbon. |
| MOM-Cl | 84.8 | 57.7 | Oxygen deshields C-alpha by ~37 ppm. |
| Dimethyl Sulfide | N/A | 19.3 | Distinct from CMMS methyl carbon. |
Experimental Protocols (Self-Validating)
Safety & Handling (Critical)
-
Hazard: CMMS is a potent lachrymator, a suspected carcinogen (alkylating agent), and highly flammable.
-
Containment: All transfers must occur in a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous NaOH or bleach nearby to quench spills and contaminated pipettes immediately.
Sample Preparation Workflow
This protocol ensures minimal hydrolysis during preparation, providing a "snapshot" of the reagent's true purity.
-
Solvent Selection: Use CDCl₃ (Chloroform-d) stored over molecular sieves.
-
Reasoning: Acidic impurities in aged CDCl₃ can catalyze the decomposition of CMMS. Neutralizing the solvent with basic alumina or using "silver foil" stabilized CDCl₃ is recommended for high-precision work.
-
-
Concentration: Prepare a ~20 mg/mL solution (approx. 1 drop of CMMS in 0.6 mL solvent).
-
Causality: High concentrations can lead to radiation damping effects on the strong methyl singlet, obscuring nearby impurity peaks.
-
-
Tube Sealing: Cap the NMR tube immediately. CMMS is volatile.
Acquisition Parameters[1][4]
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: Accurate integration requires full relaxation. The methyl protons on Sulfur relax relatively slowly. A short D1 will under-represent the methyl integral, leading to incorrect stoichiometry calculations (e.g., appearing < 3:2 ratio).
-
-
Scans (NS): 16 scans are sufficient for identity; 64+ scans are required to detect trace (<1%) bis-sulfide impurities.
Visualization & Logic
Spectral Assignment Logic
The following decision tree illustrates how to interpret the NMR spectrum to validate CMMS.
Figure 1: Decision tree for validating this compound via 1H NMR.
Reaction Monitoring Pathway
This diagram depicts the flow of using NMR to monitor the protection of an alcohol (R-OH) using CMMS.
Figure 2: NMR monitoring workflow for MTM protection reactions.
References
-
ChemicalBook. (n.d.). This compound 1H NMR Spectrum (CAS 2373-51-5). Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16916, this compound. Retrieved from [3]
-
Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] this compound 95% Product Specification. Retrieved from [3]
Sources
Comparative Reaction Kinetics & Application Guide: Chloromethyl Methyl Sulfide (CMMS)
Topic: Comparative Study of Sₙ1 vs Sₙ2 Reactions of Chloromethyl Methyl Sulfide (CMMS) Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists
Executive Summary
This compound (CMMS) is a specialized electrophile that defies standard alkyl halide reactivity trends. Unlike primary alkyl chlorides which typically react via bimolecular (
This guide provides a critical analysis of the mechanistic dichotomy of CMMS. For drug development professionals, understanding this reactivity is crucial when utilizing CMMS for Methylthiomethyl (MTM) protection strategies—a safer and orthogonal alternative to the carcinogenic Methoxymethyl (MOM) ethers derived from Chloromethyl methyl ether (CMME).
Key Finding: CMMS solvolysis rates are approximately
Mechanistic Deep Dive: The Sulfenium Ion Pathway
The reactivity of CMMS (
The Dominant Pathway (
/Solvolysis)
In polar protic solvents (methanol, water), the reaction does not follow a concerted displacement. Instead, the chlorine leaves spontaneously, assisted by the sulfur atom. This forms a Sulfenium Ion (
The Competitive Pathway (
)
In non-polar, aprotic solvents with strong nucleophiles (e.g., NaI in Acetone), CMMS can undergo direct
Visualization: Mechanistic Divergence
The following diagram illustrates the bifurcation between the resonance-stabilized ionization and direct displacement.
Figure 1: Mechanistic divergence of CMMS. The upper path (Red) represents the dominant SN1-like solvolysis driven by sulfur resonance stabilization.
Comparative Performance Data
To contextualize the reactivity of CMMS, we compare it against its oxygen analog (Chloromethyl methyl ether, CMME) and a standard alkyl chloride (1-Chlorobutane).
Table 1: Relative Solvolysis Rates (Ethanol, 25°C)
Data normalized to 1-Chlorobutane.
| Substrate | Structure | Relative Rate ( | Mechanism | Key Driver |
| 1-Chlorobutane | No stabilization. | |||
| CMMS | Sulfur 3p-2p resonance. | |||
| CMME | Oxygen 2p-2p resonance. |
Analysis:
-
The Heteroatom Boost: Both CMMS and CMME react orders of magnitude faster than standard alkyl halides. This confirms that the reaction is driven by the stability of the cation, not steric hindrance.
-
Oxygen vs. Sulfur: CMME is faster than CMMS. Although sulfur is better at stabilizing charge via polarizability, oxygen forms a stronger
-bond with carbon (2p-2p overlap is superior to 3p-2p overlap), making the oxocarbenium ion more stable than the sulfenium ion in this specific context.
Table 2: Application Comparison (Protecting Groups)
For Medicinal Chemistry Applications
| Feature | MTM Ether (via CMMS) | MOM Ether (via CMME) |
| Reagent Toxicity | High (Lachrymator, Toxic) | Extreme (Known Carcinogen) |
| Stability (Acid) | Moderate | Moderate |
| Stability (Base) | Excellent | Excellent |
| Cleavage Conditions | Specific: | General: Strong Acid (TFA, HCl) |
| Orthogonality | Can be cleaved in presence of MOM/Bn ethers. | Cleaves with other acid-labile groups. |
Experimental Protocol: Kinetic Analysis via Conductometry
Objective: Determine the first-order rate constant (
Workflow Diagram
Figure 2: Conductometric kinetic workflow for measuring rapid solvolysis rates.
Step-by-Step Methodology
-
Setup: Calibrate a conductivity meter (e.g., YSI 3200) with a standard KCl solution. Use a jacketed reaction vessel maintained at 25.0°C.
-
Solvent: Prepare a 50:50 (v/v) mixture of Ethanol and Water. Allow to equilibrate thermally.
-
Initiation: Inject CMMS (final concentration ~1-5 mM) into the stirred solvent. Note: Higher concentrations may lead to deviations due to ion pairing.
-
Monitoring: Immediately begin logging conductance (
). The reaction will be fast; ensure sampling rate is Hz. -
Infinity Point: To determine
(conductance at 100% conversion), gently warm the sample or wait 10 half-lives. -
Data Processing: The reaction follows pseudo-first-order kinetics.
Plot vs. time ( ). The negative slope is the rate constant .
Safety & Handling (Critical)
CMMS is a hazardous structural analog to sulfur mustard agents. Strict adherence to safety protocols is non-negotiable.
-
Hazards:
-
Lachrymator: Causes severe eye and respiratory irritation.[1]
-
Vesicant: Potential to cause blistering upon skin contact.
-
Alkylating Agent: Potential mutagen/carcinogen.
-
-
Engineering Controls:
-
Handle only in a functioning fume hood.
-
Use a silver nitrate (
) trap for neutralizing vapors if conducting large-scale evaporation.
-
-
Decontamination:
-
Spills should be neutralized with dilute aqueous ammonia or bleach (sodium hypochlorite) to convert the sulfide to the less volatile sulfoxide/sulfone, followed by hydrolysis.
-
References
-
Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Methylthio Group on the Reactivity of this compound. Journal of the American Chemical Society, 86(21), 4645–4650.
-
Gundermann, K. D. (1966). Neighboring Group Participation by Sulfur.[2][3] Angewandte Chemie International Edition, 5(7), 686-687.
-
Corey, E. J., & Bock, M. G. (1975). Methylthiomethyl (MTM) Ethers: A New Protecting Group for Hydroxyl Functions. Tetrahedron Letters, 16(38), 3269-3270.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[4] (Chapter 5: Nucleophilic Substitution).
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound.
Sources
Efficacy of Chloromethyl Methyl Sulfide in Different Solvent Systems
Executive Summary
Chloromethyl methyl sulfide (CMMS) is the primary reagent for introducing the methylthiomethyl (MTM) protecting group—a robust, orthogonal moiety critical in the synthesis of complex natural products and polyfunctional pharmaceuticals. Unlike the related methoxymethyl (MOM) ether, the MTM group offers unique stability against strong acids and bases, with a deprotection profile triggered specifically by thiophilic metals (
The efficacy of CMMS is not intrinsic; it is strictly governed by the solvent system , which dictates the reaction mechanism (
Mechanistic Duality & Solvent Influence[1][2]
The reactivity of CMMS (
DOT Diagram: Mechanistic Pathways of CMMS
Figure 1: Bifurcation of CMMS reactivity based on solvent and promoter system.
Comparative Efficacy Analysis
System A: Polar Aprotic / Basic (DME or THF)
Reagents: NaH (Base) + NaI (Catalyst)
Mechanism: Classical Williamson Ether Synthesis (
This is the industry-standard protocol established by Corey and Bock. The solvent (typically 1,2-Dimethoxyethane or THF) plays a dual role: it solvates the sodium cation (increasing the nucleophilicity of the alkoxide) and solubilizes the catalytic sodium iodide.
-
Efficacy: High (>85%) for primary and unhindered secondary alcohols.
-
Limitation: Strongly basic conditions are incompatible with base-sensitive substrates (e.g., esters, epoxides).
-
Role of NaI: In situ Finkelstein reaction converts the chloro-sulfide to the more reactive iodo-sulfide.
System B: Non-Polar / Silver Promoted (Toluene or Benzene)
Reagents: AgNO
For base-sensitive substrates, CMMS is activated by silver salts. The solvent here must be non-nucleophilic to prevent competition with the alcohol. Toluene is preferred over Benzene due to toxicity profiles, though Benzene was historically used.
-
Efficacy: Moderate to High (70-85%) for multifunctional, complex molecules.
-
Advantage: Occurs at neutral pH; preserves esters, lactones, and epoxides.
-
Cost: Significantly higher due to silver reagents.
Comparative Data: CMMS Performance by Solvent System
| Feature | System A: NaH / DME | System B: AgNO | System C: DCM (Lewis Acid) |
| Primary Mechanism | |||
| Typical Yield (1° Alcohol) | 90 - 98% | 75 - 85% | 60 - 75% |
| Typical Yield (3° Alcohol) | 70 - 80% (Slow) | 80 - 90% | Variable |
| Reaction Time | 1 - 4 Hours | 6 - 24 Hours | 2 - 6 Hours |
| Base Sensitivity | High (Incompatible) | Low (Compatible) | Low (Compatible) |
| Substrate Scope | Simple Alcohols, Phenols | Nucleosides, Steroids, Lactones | Acid-stable substrates |
Experimental Protocols
Protocol A: Standard High-Yield Protection (NaH/DME)
Best for: Primary/Secondary alcohols, robust substrates.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Solvation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) in anhydrous 1,2-Dimethoxyethane (DME) .
-
Alkoxide Formation: Cool to 0°C. Add the alcohol (1.0 equiv) dropwise. Stir for 30 min at 0°C, then 30 min at room temperature (RT).
-
Reagent Addition: Add Sodium Iodide (NaI, 0.1 equiv) as a catalyst. Subsequently, add This compound (CMMS, 1.2 equiv) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC.
-
Workup: Quench with water. Extract with Et
O. Wash organic layer with bisulfite (to remove iodine traces) and brine. -
Validation:
H NMR will show the characteristic MTM singlet ( 2.1–2.2 ppm, S-CH ) and methylene singlet ( 4.6–4.7 ppm, O-CH -S).
Protocol B: Silver-Promoted Protection (AgNO /Toluene)
Best for: Base-sensitive molecules, tertiary alcohols.
-
Mixture: In a foil-wrapped flask (light sensitive), dissolve the alcohol (1.0 equiv) in anhydrous Toluene .
-
Additives: Add Triethylamine (1.2 equiv) to neutralize generated acid. Add This compound (1.5 equiv).
-
Activation: Add Silver Nitrate (AgNO
, 1.5 equiv) in one portion. -
Reaction: Heat to 45–60°C for 6–12 hours. A heavy precipitate (AgCl) will form.
-
Workup: Filter through a Celite pad to remove silver salts. Wash the filtrate with saturated NaHCO
. -
Purification: Flash chromatography (Silica gel). Note: MTM ethers are stable to silica.
Decision Guide for Researchers
Use the following logic flow to select the optimal solvent system for your specific substrate.
Figure 2: Solvent system selection decision tree.
Safety & Stability Note
-
Toxicity: this compound is a structural analog of sulfur mustard.[1] It is a potent alkylating agent, lachrymator, and suspected carcinogen. All reactions must be performed in a well-ventilated fume hood.
-
Odor Control: The reagent and its byproducts (mercaptans) have a foul stench. All glassware should be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize sulfur residues.
References
-
Corey, E. J., & Bock, M. G. (1975). New methods for the protection of the hydroxyl group as a methylthiomethyl ether. Tetrahedron Letters, 16(38), 3269-3270.
-
Suzuki, K., Inanaga, J., & Yamaguchi, M. (1979). A mild and efficient method for the preparation of methylthiomethyl ethers. Chemistry Letters, 8(11), 1277-1278.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group).
-
Medici, A., Pedrini, P., & Savoy, J. (1986). Chemical stability of the methylthiomethyl (MTM) protecting group. Journal of Organic Chemistry.
-
BenchChem. this compound Product Data & Safety.
Sources
Kinetic Profiling of Chloromethyl Methyl Sulfide (CMMS): A Comparative Guide
Topic: Kinetic Analysis of Chloromethyl Methyl Sulfide Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CMMS; CAS 2373-25-3), also known as methylthiomethyl chloride, serves a dual role in modern chemistry: as a versatile reagent for introducing the methylthiomethyl (MTM) protecting group and as a structural simulant for sulfur mustard (HD) agents. However, its kinetic profile differs fundamentally from
This guide provides a rigorous kinetic analysis of CMMS, contrasting its
Mechanistic Divergence: The vs. Effect
To accurately interpret kinetic data, one must first understand the structural causality driving reaction rates. While CMMS and CEES are both thioether alkyl chlorides, their solvolysis pathways are distinct.
-
CMMS (
-Chloro): Reacts via a Linear Resonance Mechanism . The sulfur atom's lone pair directly stabilizes the adjacent carbocation, forming a sulfenium ion ( ). This resonance stabilization lowers the activation energy significantly, leading to rapid -type solvolysis. -
CEES/HD (
-Chloro): Reacts via Neighboring Group Participation (NGP) . The sulfur attacks the -carbon to displace chloride, forming a cyclic episulfonium ion (3-membered ring). While fast compared to simple alkyl chlorides, this intramolecular step is generally slower than the direct resonance stabilization seen in CMMS.
Visualization: Comparative Solvolysis Pathways
The following diagram illustrates the structural divergence in reactive intermediates, a critical factor when selecting simulants for decontamination studies.
Figure 1: Mechanistic comparison showing the linear sulfenium intermediate of CMMS versus the cyclic episulfonium intermediate of CEES.
Comparative Kinetic Profile
The table below synthesizes kinetic behaviors of CMMS against common alternatives. Note that CMMS is a "conservative" simulant for reactivity—it generally reacts faster than the actual threat agent (HD), making it a rigorous test for decontamination systems but a poor mimic for environmental persistence.
| Feature | This compound (CMMS) | 2-Chloroethyl Ethyl Sulfide (CEES) | Sulfur Mustard (HD) |
| Structure Type | |||
| Primary Mechanism | |||
| Hydrolysis Rate | Rapid ( | Moderate ( | Moderate (limited by solubility) |
| Intermediate | Sulfenium Cation (Linear) | Episulfonium Ion (Cyclic) | Episulfonium Ion (Cyclic) |
| Product Stability | Unstable (Decomposes to | Stable (Thio-alcohol) | Stable (Thiodiglycol) |
| Oxidation Sensitivity | High (Susceptible to over-oxidation to sulfone) | Moderate (Selective sulfoxide formation possible) | Low (Sluggish oxidation) |
Key Insight: When using CMMS to test oxidative decontaminants (e.g., peroxides), be aware that the
Experimental Protocols
To generate reproducible kinetic data, we recommend the following self-validating protocols.
Protocol A: Hydrolysis Kinetics via Conductometry
This method tracks the release of HCl during hydrolysis. It is superior to spectroscopic methods for CMMS because the UV spectra of reactant and product overlap significantly, whereas conductivity provides a direct molar readout of the leaving group (
Reagents:
-
CMMS (98% purity, redistilled).
-
Solvent: 50:50 Acetone:Water (v/v) (Maintains solubility while providing protons for conductivity).
-
Standardized NaOH (0.01 M) for calibration.
Workflow:
-
System Setup: Thermostat a jacketed beaker to 25.0°C ± 0.1°C containing 50 mL of solvent. Insert a calibrated conductivity probe.
-
Baseline: Record baseline conductivity (
) for 5 minutes. -
Initiation: Inject
of CMMS (approx. M final conc) under vigorous stirring. -
Data Acquisition: Log conductivity (
) every 1 second for at least 5 half-lives. -
Infinity Point: Allow reaction to proceed for 12 hours or heat to 50°C for 30 mins to determine
(100% hydrolysis).
Data Analysis:
Plot
Protocol B: Oxidative Decontamination Kinetics (GC-MS)
For evaluating neutralizers (e.g., bleach, peracids), conductometry fails due to high background ions. Use a quench-flow GC-MS approach.
Workflow Visualization:
Figure 2: Discontinuous kinetic assay workflow for monitoring oxidative decontamination.
Critical Control: Because CMMS hydrolysis products (formaldehyde/thiol) are volatile and reactive, you must use an internal standard (e.g., chlorobenzene) that is inert to the oxidant. Calculate conversion based on the ratio of CMMS area to Internal Standard area.
References
-
Bordwell, F. G., & Pitt, B. M. (1955).[1] The Formation of
-Chloro Sulfides from Sulfides and from Sulfoxides. Journal of the American Chemical Society, 77(3), 572–577.[1] Link -
Yang, Y. C., et al. (1992). Decontamination of Chemical Warfare Agents. Chemical Reviews, 92(8), 1729–1743. Link
-
McManus, S. P., et al. (2005). Correlation of the Rates of Solvolysis of 2-Phenyl-2-ketoethyl Bromide and Tosylate. The Journal of Organic Chemistry, 70(4), 1490–1493.[2] Link
-
BenchChem. (2025).[3] this compound Product Information and Reactivity Profile. Link
-
RSC Publishing. (2013). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides. Organic & Biomolecular Chemistry. Link
Sources
Safety Operating Guide
Navigating the Safe Disposal of Chloromethyl Methyl sulfide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Chloromethyl methyl sulfide (CMMS), a versatile reagent in organic synthesis, demands meticulous handling and disposal due to its hazardous properties. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence.
Understanding the Hazard: Why Proper Disposal is Critical
This compound (CAS No. 2373-51-5) is a highly flammable, corrosive, and toxic liquid.[1][2][3] Its vapors can form explosive mixtures with air, and it is incompatible with strong oxidizing agents, bases, and reducing agents.[4] Exposure can cause severe skin and eye irritation, as well as respiratory tract irritation.[1][5] Therefore, adherence to strict disposal protocols is not merely a regulatory requirement but a fundamental aspect of laboratory safety.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to establish a safe working environment.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable when handling this compound. This includes:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors. |
| Lab Coat | Flame-retardant and chemically resistant. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available for spills or in poorly ventilated areas. | To prevent inhalation of harmful vapors.[2] |
Ventilation: All work with this compound, including disposal, must be conducted in a well-ventilated chemical fume hood.[1][3]
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[4] All personnel should be familiar with the location and operation of spill kits and fire extinguishers.
Disposal Pathways: A Multi-faceted Approach
The primary and most recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[2] However, for small quantities typically used in a laboratory setting, chemical neutralization can be a viable and immediate on-site solution. This guide will detail both pathways.
Pathway 1: Licensed Hazardous Waste Disposal (The Gold Standard)
This method ensures the complete and safe destruction of the chemical in a controlled environment.
Step-by-Step Procedure:
-
Segregation and Storage:
-
Collect all waste this compound, including contaminated materials (e.g., pipette tips, absorbent pads), in a designated, clearly labeled, and chemically compatible waste container.
-
The container should be made of a material that is resistant to this compound and should have a secure, vapor-tight lid.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive, Toxic).
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Disposal Workflow Overview
Caption: Figure 1: Decision workflow for the disposal of this compound.
Pathway 2: Chemical Neutralization (For Small, Lab-Scale Quantities)
Chemical neutralization can be an effective method for rendering small amounts of this compound less hazardous before disposal. Two primary methods are hydrolysis with a base and oxidation with a hypochlorite solution. Extreme caution must be exercised during these procedures due to the potential for exothermic reactions.
This procedure converts this compound to less harmful products through a nucleophilic substitution reaction.
Reaction: CH₃SCH₂Cl + 2NaOH → CH₃SCH₂OH + NaCl + H₂O (conceptual)
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Large beaker or flask
-
Stir bar and magnetic stir plate
-
pH paper or a calibrated pH meter
-
Ice bath
Step-by-Step Protocol:
-
Preparation:
-
Perform the entire procedure in a chemical fume hood.
-
Don all required PPE.
-
Prepare an ice bath to cool the reaction vessel if necessary.
-
-
Dilution:
-
Slowly and cautiously add the this compound waste to a large volume of cold water in the beaker, with stirring. This helps to dissipate heat generated during neutralization. A 1:10 or 1:20 ratio of the chemical to water is a safe starting point.
-
-
Neutralization:
-
While continuously stirring the diluted solution, slowly add the sodium hydroxide solution dropwise.
-
Monitor the temperature of the solution. If it begins to rise significantly, slow the addition of the base and/or place the beaker in the ice bath.
-
Periodically check the pH of the solution. Continue adding the base until the pH is stable in the range of 9-10.
-
-
Reaction Time:
-
Allow the solution to stir at room temperature for at least 24 hours to ensure the complete hydrolysis of the this compound.
-
-
Final pH Adjustment and Disposal:
-
After the reaction period, check the pH again. If necessary, adjust to a neutral pH (6-8) with a dilute acid (e.g., 1M HCl).
-
The resulting neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's EHS guidelines before drain disposal.
-
This method oxidizes the sulfur atom, rendering the compound less toxic. However, this reaction can be vigorous and must be performed with extreme care.[1]
Reaction: CH₃SCH₂Cl + NaClO → CH₃S(O)CH₂Cl + NaCl (conceptual)
Materials:
-
This compound waste
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)
-
Large beaker or flask
-
Stir bar and magnetic stir plate
-
Ice bath
Step-by-Step Protocol:
-
Preparation:
-
This procedure must be conducted in a chemical fume hood.
-
Wear all necessary PPE.
-
Have an ice bath ready.
-
-
Dilution:
-
Slowly add the this compound waste to a large volume of cold water in the beaker with constant stirring (e.g., a 1:20 ratio).
-
-
Oxidation:
-
Slowly and dropwise, add the sodium hypochlorite solution to the diluted and stirring waste.
-
This reaction is exothermic. Carefully monitor the temperature. If the temperature rises rapidly, immediately stop the addition and cool the beaker in the ice bath.
-
A warning is issued against using dry, powdered hypochlorite or other strong oxidizers for mercaptan spills, as autoignition can occur.[1] While this compound is a thioether, this caution should be heeded.
-
-
Reaction Time and Disposal:
-
Once the addition is complete and the reaction has subsided, allow the solution to stir for several hours to ensure complete oxidation.
-
The resulting solution should be collected in a hazardous waste container and disposed of through a licensed vendor, as the exact composition of the final mixture may be complex and still contain hazardous components.
-
Chemical Neutralization Process
Caption: Figure 2: Step-by-step workflows for the chemical neutralization of this compound.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is functioning correctly.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cleaning materials in the hazardous waste container.
-
Dispose: Seal and label the container for disposal via a licensed hazardous waste contractor.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the fire alarm and notify your institution's EHS and emergency response team.
-
Isolate: If it is safe to do so, close the laboratory doors to contain the vapors.
-
Do Not Attempt to Clean: Large spills should only be handled by trained emergency response personnel.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, implementing robust safety protocols, and adhering to the detailed disposal procedures outlined in this guide, researchers can ensure a safe working environment while maintaining the integrity of their scientific endeavors. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.
References
-
Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]
-
GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]
-
King Abdullah University of Science and Technology (KAUST). (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
Sources
Personal protective equipment for handling Chloromethyl methyl sulfide
The following guide details the safety and operational protocols for handling Chloromethyl Methyl Sulfide (CMMS) .
Executive Summary: Immediate Action Card
Compound: this compound (CMMS) CAS: 2373-51-5 Synonyms: Chloromethyl methyl thioether; Methyl chloromethyl sulfide. Primary Hazards:
-
Alkylating Agent: High potential for DNA/protein modification (carcinogenic/mutagenic potential).
-
Corrosive: Hydrolyzes on contact with moisture (skin/lungs) to release Hydrochloric Acid (HCl).
-
Flammable: Flash point approx. 17°C (62°F).
-
Stench: Low odor threshold; causes olfactory fatigue and panic.
Critical Directive: Do not rely on standard nitrile gloves for immersion or prolonged contact. This compound is a small, chlorinated organosulfur molecule with high permeation capability.
Part 1: Hazard Characterization & Mechanism
To select the correct PPE, one must understand the mechanism of injury. CMMS is not merely an acid or a solvent; it is an electrophilic alkylating agent structurally related to sulfur mustards (blister agents).
-
The Alkylation Threat: The carbon-chlorine bond in CMMS is highly reactive. Upon contact with biological tissue, it can spontaneously alkylate nucleophilic sites on DNA (guanine residues) and proteins. This is a "silent" injury that may manifest as delayed blistering or long-term mutagenicity.
-
Hydrolytic Toxicity: Upon inhalation or skin contact, CMMS reacts with mucosal moisture:
This releases caustic Hydrochloric Acid directly inside the alveoli or dermal layers, causing immediate chemical burns.
Part 2: PPE Selection Matrix
Standard laboratory PPE is insufficient. The following protocol utilizes a "Redundancy Barrier" approach.
Dermal Protection (The Dual-Glove System)
Standard nitrile gloves (4 mil) provide protection measured in minutes against chlorinated sulfides. You must use a laminate barrier.
| Layer | Material Recommendation | Function |
| Inner (Primary) | Silver Shield® / 4H® (EVOH Laminate) | Chemical Barrier: Impermeable to small alkyl halides for >4 hours. Essential for preventing permeation.[1] |
| Outer (Secondary) | Heavy Duty Nitrile (minimum 5-8 mil) | Mechanical Barrier: Protects the fragile inner laminate glove from tears and provides grip. |
| Body | Tyvek® Lab Coat (Standard) or Chem-Tape apron | Splash protection. If handling >100mL, use a chemically resistant apron (Tychem®). |
Respiratory Protection
-
Primary Control: All work MUST occur inside a certified chemical fume hood with a face velocity of 80-100 fpm.
-
Backup (Spill/Outside Hood): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
-
Why AG? To neutralize the HCl byproduct of hydrolysis.
-
Why Full-Face? CMMS vapors are severe lachrymators (eye irritants). Half-masks leave eyes vulnerable.
-
Eye Protection
-
Standard: Chemical splash goggles (ventless or indirect vent).
-
With Face Shield: Required during transfer operations involving needles or cannulas to prevent pressurized spray.
Part 3: Operational Protocols
Workflow Visualization: Safe Handling Logic
Figure 1: Operational logic flow for handling CMMS, emphasizing the "Quench Ready" state before transfer begins.
Step-by-Step Transfer Protocol
-
Pre-Work Setup:
-
Place a "Stench Waste" container (glass jar with bleach) inside the hood.
-
Cover the work surface with absorbent pads (plastic side down).
-
-
The Transfer:
-
Avoid Pouring: Never pour CMMS from an open bottle. It creates uncontrolled vapor clouds.
-
Syringe Technique: Use a glass syringe with a Luer-lock needle.
-
Pressure Equalization: If withdrawing large volumes, use a balloon of inert gas (Nitrogen/Argon) to equalize pressure in the reagent bottle, preventing vapor escape upon needle withdrawal.
-
-
Decontamination of Tools:
-
Immediately draw 10% bleach solution into the used syringe/needle before disassembly. This oxidizes residual sulfide to sulfoxide/sulfone, neutralizing the odor and toxicity.
-
Part 4: Emergency Response & Neutralization
Spill Response Decision Tree
Figure 2: Decision matrix for CMMS spill response. Note that large spills outside a hood require immediate evacuation due to respiratory risks.
Neutralization Chemistry
To neutralize CMMS, we utilize oxidation. Sodium Hypochlorite (Bleach) converts the toxic sulfide into a non-volatile sulfoxide or sulfone.
Protocol:
-
Cover the spill gently with absorbent pads to prevent spreading.
-
Pour a fresh 10% Sodium Hypochlorite (Bleach) solution over the pads.
-
Caution: This reaction is exothermic. Do not use concentrated bleach on neat CMMS; dilute first.
-
-
Wait 15-20 minutes for oxidation to complete.
-
Collect solid waste into a sealed container labeled "Decontaminated Sulfide Waste."
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16916, this compound. PubChem.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
